3-piperazin-1-yl-1H-pyridazin-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-piperazin-1-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRIGGVZFKFXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408525 | |
| Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145276-53-5 | |
| Record name | 3(2H)-Pyridazinone,6-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 3-piperazin-1-yl-1H-pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule, 3-piperazin-1-yl-1H-pyridazin-6-one, is not extensively documented in publicly available scientific databases. This guide provides calculated fundamental properties and infers experimental protocols and potential biological activities based on the well-established chemistry and pharmacology of closely related pyridazinone derivatives.
Core Properties
The basic physicochemical properties of the target compound have been calculated and are presented below. These values are theoretical and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O | Calculated |
| Molecular Weight | 180.21 g/mol | Calculated |
| IUPAC Name | 3-(piperazin-1-yl)-1H-pyridazin-6-one | - |
| Canonical SMILES | C1CN(CCN1)C2=CC=C(NN2)O | Calculated |
| InChI Key | InChI=1S/C8H12N4O/c13-8-4-3-7(12-11-8)10-5-1-9-2-6-10/h3-4,9H,1-2,5-6H2,(H,11,12,13) | Calculated |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not available for this specific compound and would need to be determined empirically.
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not documented, a plausible and efficient synthetic route can be designed based on established methods for analogous compounds. The synthesis of related chloro-substituted pyridazines, followed by hydrolysis, is a common strategy.
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from the commercially available 3,6-dichloropyridazine.
Step 1: Nucleophilic Aromatic Substitution
The first step involves the reaction of 3,6-dichloropyridazine with piperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where one of the chlorine atoms on the pyridazine ring is displaced by the secondary amine of the piperazine.
-
Reaction: 3,6-dichloropyridazine + Piperazine → 3-chloro-6-(piperazin-1-yl)pyridazine
-
Rationale: This type of reaction is well-documented for the synthesis of various piperazinyl-pyridazine derivatives.
Step 2: Hydrolysis
The second step is the hydrolysis of the remaining chloro group to a hydroxyl group, which will exist in tautomeric equilibrium with the more stable pyridazin-6-one form.
-
Reaction: 3-chloro-6-(piperazin-1-yl)pyridazine → this compound
-
Rationale: The conversion of a chloropyridazine to a pyridazinone is a standard transformation, often achieved by heating in an acidic or basic aqueous solution.
Detailed Experimental Protocol (Inferred)
Materials:
-
3,6-dichloropyridazine
-
Piperazine
-
Solvent (e.g., Dioxane, Ethanol)
-
Base (e.g., Triethylamine, Potassium Carbonate) - for Step 1
-
Hydrochloric Acid (HCl) or Acetic Acid - for Step 2
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as dioxane.
-
Add piperazine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-chloro-6-(piperazin-1-yl)pyridazine.
-
-
Synthesis of this compound:
-
Dissolve the purified 3-chloro-6-(piperazin-1-yl)pyridazine in a mixture of acetic acid and water.
-
Heat the solution at reflux for several hours, again monitoring by TLC.
-
After the reaction is complete, cool the solution and neutralize it with a suitable base (e.g., sodium bicarbonate).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract it with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purify the final product by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Potential Biological Activity and Signaling Pathways
The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this core have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer effects.
p38α Mitogen-Activated Protein Kinase (MAPK) Pathway
A significant body of research has identified pyridazinone derivatives as potent inhibitors of p38α MAP kinase. The p38α MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and stress stimuli. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against p38α MAPK.
Caption: Potential inhibition of the p38α MAPK signaling pathway.
Experimental and Logical Workflows
General Synthetic Workflow
The proposed synthesis follows a logical progression from commercially available starting materials to the final target compound.
Caption: Proposed two-step synthetic workflow.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis and potential biological investigation. The calculated properties and inferred protocols offer a starting point for researchers interested in exploring this and other novel pyridazinone derivatives. The potential for this compound to interact with key signaling pathways, such as the p38α MAPK pathway, warrants further investigation for its therapeutic potential in inflammatory diseases and oncology. Experimental validation of the properties and biological activities outlined in this guide is a necessary next step.
"3-piperazin-1-yl-1H-pyridazin-6-one" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-piperazin-1-yl-1H-pyridazin-6-one, a heterocyclic compound belonging to the pyridazinone class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. This document consolidates key chemical data, a representative synthetic protocol, and an exploration of the signaling pathways implicated in its therapeutic potential.
Core Compound Identification
The compound this compound exists in tautomeric equilibrium with 6-(1-piperazinyl)-3-pyridazinol. The Chemical Abstracts Service (CAS) has assigned a registry number to the hydroxyl tautomer.
| Property | Value |
| Chemical Name | This compound |
| Synonym | 6-(1-Piperazinyl)-3-pyridazinol |
| CAS Number | 145276-53-5[1] |
| Molecular Formula | C₈H₁₂N₄O |
| Molecular Weight | 180.21 g/mol |
Physicochemical and Pharmacological Data Summary
The pyridazinone core is a versatile scaffold that has been incorporated into numerous biologically active molecules. The following table summarizes the reported activities for various derivatives of the 3-piperazinyl-pyridazinone framework.
| Biological Activity | Key Molecular Targets/Pathways | Therapeutic Potential |
| Anticancer | EGFR, VEGFR-2, BTK, PARP, Tubulin Polymerization | Oncology |
| Anti-inflammatory | COX, NF-κB, TNF-α, IL-6, N-formyl peptide receptors (FPRs) | Inflammatory Disorders, Pain Management |
| Cardiovascular | Phosphodiesterases (PDEs), Renin-Angiotensin-Aldosterone System | Hypertension, Heart Failure |
| Antimicrobial | β-1,3-glucan synthase | Fungal Infections |
| Neurological | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A general and widely applicable method involves the reaction of 3,6-dichloropyridazine with piperazine. The following protocol is a representative procedure based on established synthetic routes for analogous compounds.
Materials:
-
3,6-dichloropyridazine
-
Piperazine (anhydrous)
-
Ethanol
-
Triethylamine (or another suitable base)
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.
-
Add an excess of anhydrous piperazine (e.g., 2-3 equivalents) to the solution. The excess piperazine can also act as the base. Alternatively, a non-nucleophilic base like triethylamine (1.1 equivalents) can be added.
-
The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is taken up in water and extracted with a suitable organic solvent such as dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine.
-
-
Step 2: Hydrolysis to this compound:
-
The purified 3-chloro-6-(piperazin-1-yl)pyridazine from Step 1 is dissolved in glacial acetic acid.
-
The solution is heated to reflux for several hours (typically 6-12 hours) to effect hydrolysis. The reaction should be monitored by TLC.
-
After completion, the acetic acid is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and then extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization or column chromatography to afford the final product, this compound.
-
Characterization:
The final compound should be characterized by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group in the pyridazinone ring.
-
Melting Point (m.p.): To assess the purity of the compound.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 3-piperazinyl-pyridazin-6-one derivatives stem from their ability to interact with various key signaling pathways. The following diagrams illustrate the putative mechanisms of action in different therapeutic areas.
Caption: Anticancer Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.
Caption: Anti-inflammatory Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.
References
The Pyridazinone Core: A Journey from Chemical Curiosity to Therapeutic Staple
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group, has carved a significant niche in medicinal chemistry. From its initial discovery as a chemical novelty to its current status as a privileged scaffold in drug development, the journey of pyridazinone and its derivatives is a testament to the power of heterocyclic chemistry in addressing a multitude of therapeutic challenges. This technical guide provides a comprehensive overview of the discovery, history, and key developments of pyridazinone compounds, with a focus on their synthesis, biological activities, and mechanisms of action.
A Historical Perspective: From Synthesis to Serendipity
The story of pyridazinones begins with the broader exploration of pyridazine chemistry in the late 19th century. Emil Fischer is credited with the first preparation of a pyridazine derivative in 1886 during his work on the Fischer indole synthesis, through the condensation of phenylhydrazine and levulinic acid.[1] Shortly after, in 1895, Tauber successfully synthesized the parent pyridazine heterocycle.[2] The fundamental and most enduring method for creating the pyridazinone ring involves the condensation of 1,4-dicarbonyl compounds, such as γ-ketoacids or their esters, with hydrazine hydrate.[2][3]
For many decades, pyridazinones remained largely a subject of academic interest. A significant turning point came with the discovery of the first naturally occurring pyridazine derivatives in 1971, which were identified as amino acids produced by Streptomyces jamaicensis.[4] This discovery hinted at the potential biological relevance of this heterocyclic system.
The therapeutic journey of pyridazinones began to gain momentum in the mid-20th century. One of the earliest reports of a biologically active pyridazinone was in 1967, with the description of 6-(4-aminophenyl)-4,5-dihydro-pyridazinone, which exhibited both anti-inflammatory and antihypertensive activities.[5] This serendipitous discovery opened the floodgates for the exploration of pyridazinone derivatives in various therapeutic areas. The subsequent decades saw an explosion of research, leading to the identification of pyridazinone-based compounds with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[6][7][8]
Synthetic Strategies: Building the Pyridazinone Core
The versatility of the pyridazinone scaffold stems from the numerous synthetic routes available for its construction and subsequent derivatization. The classical and most widely employed method is the cyclocondensation of a γ-ketoacid or its ester with hydrazine or a substituted hydrazine.
General Experimental Protocol for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol is a generalized procedure based on the well-established reaction of β-aroylpropionic acids with hydrazine hydrate.
Materials:
-
β-Aroylpropionic acid (1 equivalent)
-
Hydrazine hydrate (1.2-1.5 equivalents)
-
Ethanol or acetic acid (as solvent)
Procedure:
-
A mixture of the appropriate β-aroylpropionic acid and the chosen solvent is placed in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from 4 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]
Characterization: The structure of the synthesized pyridazinone can be confirmed using standard analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O and N-H stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Therapeutic Applications and Key Discoveries
The structural features of the pyridazinone ring, particularly its ability to act as a hydrogen bond donor and acceptor, have made it a valuable pharmacophore for interacting with a variety of biological targets.
Cardiovascular Diseases
Pyridazinone derivatives have shown significant promise in the management of cardiovascular disorders, primarily due to their vasodilatory, antihypertensive, and cardiotonic properties.[9] Many of these effects are attributed to the inhibition of phosphodiesterase III (PDE-III), an enzyme that plays a crucial role in regulating cardiac muscle contraction and vascular smooth muscle relaxation.
Mechanism of Action: PDE-III Inhibition
Quantitative Data on Cardiovascular Pyridazinones
| Compound | Target | Activity | IC50/EC50 | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | Vasodilatory action | IC50 = 0.051 µM | [9] |
| N,O-dibenzyl derivative | Vasodilation/Antiplatelet | Vasodilator and antiplatelet | IC50 = 35.3 µM | [9] |
| 4-methoxyphenyl hydrazide derivative | Vasodilation | Vasorelaxant activity | EC50 = 1.204 µM | [9] |
| 2-phenyl-3,6-pyridazinedione derivative | PDE-5 Inhibition | PDE-5 inhibitory activity | IC50 = 22 nM | [9] |
Anti-inflammatory and Analgesic Activity
A significant area of research for pyridazinone compounds has been in the development of novel anti-inflammatory and analgesic agents.[5] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[1][10]
Experimental Workflow for Screening Anti-inflammatory Pyridazinones
Quantitative Data on Anti-inflammatory Pyridazinones
| Compound | Target | Activity | % Inhibition/IC50 | Reference |
| Compound 8a | COX-1 | Inhibition | 59% at 10 µM | [4] |
| Compound 8b | COX-1 | Inhibition | 61% at 10 µM | [4] |
| Compound 8a | COX-2 | Inhibition | 37% at 10 µM | [4] |
| Compound 8b | COX-2 | Inhibition | 28% at 10 µM | [4] |
| 4ba | PDE4B | Inhibition | - | [2] |
Oncology
More recently, pyridazinone derivatives have emerged as promising candidates in the field of oncology.[9] Their anticancer activity is often mediated through the inhibition of various protein kinases that are critical for tumor growth, proliferation, and survival.
Mechanism of Action: Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Several pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent and irreversible BTK inhibitors.[11]
Quantitative Data on Anticancer Pyridazinones
| Compound | Target | Cell Line | Activity | IC50/GI50 | Reference |
| Pyrazolo[3,4-d]pyridazinone derivative (Cmpd 37) | BTK | - | Enzymatic Inhibition | IC50 = 2.1 nM | [9] |
| Pyridazinone derivative (Cmpd 35) | DHFR | OVCAR-3 | Antiproliferative | IC50 = 0.32 µM | [9] |
| Pyridazinone derivative (Cmpd 35) | DHFR | MDA-MB-435 | Antiproliferative | IC50 = 0.46 µM | [9] |
| Compound 9e | JNK1 Pathway | HOP-92 (NSCLC) | Growth Inhibition | GI50 = 17.8 µM | [12] |
Future Directions
The pyridazinone scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:
-
Scaffold Hopping and Hybridization: Combining the pyridazinone core with other pharmacophores to create novel hybrid molecules with enhanced potency and selectivity.
-
Targeting Novel Pathways: Exploring the potential of pyridazinone derivatives to modulate new and challenging biological targets.
-
Improving Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of pyridazinone-based drug candidates to improve their clinical viability.
-
Personalized Medicine: Developing pyridazinone-based therapies that are tailored to specific patient populations based on genetic or molecular biomarkers.
References
- 1. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory agents based on pyridazinone scaffold; design, synthesis and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-piperazin-1-yl-1H-pyridazin-6-one core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds. We delve into their anticancer, vasodilator, and phosphodiesterase inhibitory properties, presenting key quantitative data in a structured format. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.
Introduction
Pyridazinone derivatives have long been a subject of intensive research due to their wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The incorporation of a piperazine moiety at the 3-position of the pyridazin-6-one ring has proven to be a particularly fruitful strategy, leading to the discovery of potent and selective modulators of various biological targets. This guide focuses on the derivatives and analogs of this compound, a chemical space rich with opportunities for the development of novel therapeutics.
Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step approach, with the key step being the nucleophilic substitution of a leaving group on the pyridazinone ring with a suitably substituted piperazine.
A general synthetic route is outlined below:
Experimental Protocol: Synthesis of 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine [3]
A mixture of 3,6-dichloropyridazine (1.7 mol) and 1-(2-pyridyl)piperazine (2.0 mol) in ethanol (10 ml) is heated under reflux for 4 hours. After cooling to room temperature, the crude precipitate is filtered and purified by washing with cold ethanol to yield the title compound.
Experimental Protocol: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone [4]
A solution of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (0.05 mol) in 30 mL of glacial acetic acid is refluxed for 6 hours. The acetic acid is removed under reduced pressure, and the residue is dissolved in water and extracted with chloroform. The organic phase is dried over sodium sulfate, and the solvent is evaporated. The resulting residue is purified by recrystallization from ethanol.
Biological Activities and Quantitative Data
Derivatives of this compound exhibit a remarkable range of biological activities. The following sections summarize their key therapeutic applications, supported by quantitative data.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of piperazinyl-pyridazinone derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][5]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | A549 (Lung) | 36.79 | [6] |
| DLD-1 (Colon) | 34.84 | [6] | |
| HepG2 (Liver) | 85.82 | [6] | |
| 3b (piperazinyl-methyl-3(2H)pyridazinone derivative) | A549 (Lung) | 149.70 | [6] |
| DLD-1 (Colon) | 94.27 | [6] | |
| Pyrazolo-pyridazine derivative (4) | HepG-2 (Liver) | 17.30 | [7] |
| HCT-116 (Colorectal) | 18.38 | [7] | |
| MCF-7 (Breast) | 27.29 | [7] |
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][8] Piperazinyl-pyridazinone derivatives can interfere with this pathway, leading to apoptosis of cancer cells.
Vasodilator Activity
Certain analogs of this compound have demonstrated potent vasodilator effects, making them promising candidates for the treatment of hypertension and other cardiovascular diseases.[3][9] Their mechanism of action is often linked to the modulation of endothelial nitric oxide synthase (eNOS) activity, leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation.[10][11]
Table 2: Vasodilator Activity of this compound Analogs
| Compound | EC50 (µM) | Reference |
| Acid derivative (5) | 0.339 | [2] |
| Ester analog (4) | 1.225 | [2] |
| 4-methoxyphenylhydrazide (10c) | 1.204 | [2] |
| Compound 2e | 0.1162 | [12] |
| Compound 2h | 0.07154 | [12] |
| Compound 2j | 0.02916 | [12] |
| Hydralazine (Reference) | 18.210 | [2] |
eNOS Signaling Pathway in Vasodilation
The activation of eNOS in endothelial cells leads to the production of NO, which then diffuses to vascular smooth muscle cells, causing relaxation and vasodilation.[13][14]
Experimental Protocol: Vasorelaxant Activity Assay [15]
Thoracic aortic rings from rats are mounted in organ baths containing Krebs solution. After an equilibration period, the rings are pre-contracted with phenylephrine. Cumulative concentration-response curves to the test compounds are then constructed to determine their EC50 values for vasorelaxation.
Phosphodiesterase (PDE) Inhibition
Several pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP).[16][17] By inhibiting PDEs, these compounds can potentiate the signaling pathways mediated by these second messengers, leading to various therapeutic effects, including anti-inflammatory and cardiovascular benefits.
Table 3: Phosphodiesterase Inhibitory Activity of Pyridazinone Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Pyrazolopyridine-pyridazinone 72 | PDE3 | 2.75 | [18] |
| PDE4 | 2.58 | [18] | |
| Pyridazinone 4ba | PDE4B | 0.251 | [19] |
Experimental Protocol: Phosphodiesterase Inhibition Assay [19]
The inhibitory activity of the compounds against specific PDE isoforms (e.g., PDE4B) is determined using a non-radioactive assay. The assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate by the PDE enzyme. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Structure-Activity Relationship (SAR) and Future Directions
The extensive research on this compound derivatives has revealed several key structure-activity relationships. The nature of the substituent on the piperazine nitrogen and the phenyl ring at the 6-position of the pyridazinone core significantly influences the biological activity and selectivity.
Future research in this area should focus on:
-
Rational Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors for specific targets.
-
Exploration of Novel Analogs: Synthesizing and evaluating new derivatives with diverse substitution patterns to expand the chemical space and uncover novel biological activities.
-
In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action of the most promising compounds to better understand their therapeutic potential and potential side effects.
-
Preclinical and Clinical Development: Advancing lead compounds through preclinical and clinical studies to translate their therapeutic promise into tangible clinical benefits.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The derivatives and analogs discussed in this guide have demonstrated significant potential in the fields of oncology, cardiovascular disease, and inflammation. The provided data, experimental protocols, and pathway visualizations offer a valuable resource for researchers dedicated to the development of next-generation medicines based on this remarkable chemical core.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 7. Relative contribution of eNOS and nNOS to endothelium-dependent vasodilation in the mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Signal transduction of eNOS activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The NO cascade, eNOS location, and microvascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of the pyridazinone core, focusing on its applications in oncology, inflammation, cardiovascular diseases, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery efforts.
Anticancer Activity of Pyridazinone Derivatives
Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a key driver of tumor neovascularization.[1][2][3] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.[1] Several pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.
Signaling Pathway of VEGFR-2 Inhibition by Pyridazinone Derivatives
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation triggers multiple downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4][5] Pyridazinone-based VEGFR-2 inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing its activation and subsequent downstream signaling.[3]
Quantitative Data for Anticancer Activity
The anticancer efficacy of pyridazinone derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Diarylurea pyridazinones | VEGFR-2 | - | 0.0607 - 1.8 | [6] |
| Triazolo-pyridazinones | - | MCF-7 | 1.66 - 100 | [7] |
| Pyridazinone-quinoline | Tubulin | Panc-1 | 2.9 | [8] |
| Pyridazinone-quinoline | Paca-2 | 2.2 | [8] | |
| Pyrazolo-pyridazine | EGFR/CDK-2 | MCF-7 | 27.29 | [9] |
| Pyrazolo-pyridazine | HepG-2 | 17.30 | [9] | |
| Pyrazolo-pyridazine | HCT-116 | 18.38 | [9] | |
| Tricyclic Pyridazinones | PI3K | IMR-32 | 0.04 - 0.07 | [10] |
Induction of Apoptosis
Many pyridazinone-based anticancer agents exert their cytotoxic effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12][13]
Apoptotic Signaling Pathways Activated by Pyridazinone Derivatives
The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases (e.g., caspase-9, caspase-3), which execute the apoptotic program. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of effector caspases.[12] Pyridazinone derivatives can induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins like Bcl-2.[9]
Anti-inflammatory Activity
The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties. These agents primarily exert their effects through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[14][15] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16]
COX-2 Signaling Pathway and its Inhibition
Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), induce the expression of COX-2.[17] COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various prostaglandins, including PGE2.[18] PGE2 contributes to the classic signs of inflammation, such as vasodilation, increased vascular permeability, and pain.[17] Pyridazinone-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, blocking the synthesis of prostaglandins.[19]
Quantitative Data for Anti-inflammatory Activity (COX-2 Inhibition)
| Compound Class | IC50 COX-2 (µM) | Selectivity Index (SI) | Reference |
| Pyridazinone derivatives | 0.0155 - 0.0177 | 15.71 - 21.29 | [20] |
| Pyridazine derivatives | 0.18 - 0.26 | 6.33 | [16] |
| Pyridazinone derivatives | 0.77 - 1.89 | 13.38 - 16.70 | [21] |
| Pyrrolo[3,4-d]pyridazinone | Similar to Meloxicam | High | [22] |
Inhibition of Phosphodiesterase 4 (PDE4)
PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a second messenger with broad anti-inflammatory effects.[23][24] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[25]
PDE4 Signaling in Inflammation
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[25][26]
Cardiovascular Effects
Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties.[27] These effects are often mediated through the inhibition of phosphodiesterases and modulation of ion channels.
Quantitative Data for Vasodilatory Activity
| Compound Class | EC50 (µM) | Reference |
| 6-phenyl-3-pyridazinone derivatives | 0.339 - 114.300 | [28][29] |
| Pyridazin-3-one derivatives | 0.0025 - 0.0136 | [30] |
| Benzimidazole-pyridazinone (Pimobendan) | Dose-dependent vasodilation | [27] |
Antimicrobial Activity
The pyridazinone scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyridazinone derivatives | S. aureus | 64 | [31] |
| B. subtilis | 64 | [31] | |
| E. faecalis | 32 | [31] | |
| C. albicans | 64 | [31] | |
| Pyridazinone derivatives | S. aureus (MRSA) | 3.74 - 8.92 (µM) | [32] |
| P. aeruginosa | 3.74 - 8.92 (µM) | [32] | |
| A. baumannii | 3.74 - 8.92 (µM) | [32] | |
| Diarylurea pyridazinones | S. aureus | 0.5 - 128 | [6] |
| C. albicans | 16 - 1024 | [6] | |
| Pyridazinone derivatives | - | Zone of inhibition comparable to standard antibiotics | [33][34] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of pyridazinone derivatives.
In Vitro Anticancer Assays
MTT Assay for Cytotoxicity This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cancer cells with the pyridazinone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA histogram.
Apoptosis Assay by Annexin V/PI Staining This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the pyridazinone compound for a specified time.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
In Vitro Anti-inflammatory Assays
COX-1/COX-2 Inhibition Assay This assay measures the ability of a compound to inhibit the activity of the COX enzymes.
-
Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Reaction: Incubate the enzyme with the pyridazinone derivative and arachidonic acid as the substrate.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: Calculate the IC50 value as the concentration of the compound that inhibits enzyme activity by 50%.
Antimicrobial Susceptibility Testing
Broth Microdilution Method This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the pyridazinone compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and time for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The pyridazinone core represents a highly versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects. The ease of chemical modification of the pyridazinone ring allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of novel therapeutics. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the vast potential of this remarkable heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of pyridazinone derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Vascular endothelial growth factor (VEGF) inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mayo.edu [mayo.edu]
- 13. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 16. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 27. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and vasodilator activity of some pyridazin-3(2<i>H</i>)-one based compounds - ProQuest [proquest.com]
- 30. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. turkjps.org [turkjps.org]
- 32. mdpi.com [mdpi.com]
- 33. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 34. researchgate.net [researchgate.net]
Preliminary Insights into the Mechanism of Action of 3-piperazin-1-yl-1H-pyridazin-6-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental studies on the mechanism of action of 3-piperazin-1-yl-1H-pyridazin-6-one have been identified in publicly available literature. This document provides a detailed overview of the preliminary mechanism of action of a closely related class of compounds, the piperazinyl-pyridazinones, to infer a probable mechanism for the target compound. All data and experimental protocols are based on studies of these structural analogs.
Executive Summary
The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities. While direct studies on this compound are lacking, extensive research on the broader class of piperazinyl-pyridazinones points towards a primary mechanism of action as inhibitors of β-1,3-D-glucan synthase, a critical enzyme in fungal cell wall synthesis. This inhibition leads to a potent and specific antifungal effect. This whitepaper will delve into the available preclinical data for this class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the proposed mechanism and experimental workflows.
Inferred Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase
Preliminary studies on piperazinyl-pyridazinones have identified their primary molecular target as β-1,3-D-glucan synthase (GS), an enzyme essential for the integrity of the fungal cell wall.[1][2][3] This enzyme is responsible for the synthesis of β-1,3-D-glucan, a major structural polymer in the cell walls of most pathogenic fungi.
The proposed mechanism of action involves the following key steps:
-
Binding to β-1,3-D-Glucan Synthase: Piperazinyl-pyridazinones are believed to bind to the FKS1 subunit of the multi-subunit glucan synthase complex.[2][3]
-
Inhibition of Glucan Synthesis: This binding event non-competitively inhibits the enzymatic activity, preventing the polymerization of UDP-glucose into β-1,3-D-glucan chains.
-
Disruption of Cell Wall Integrity: The depletion of β-1,3-D-glucan weakens the fungal cell wall, rendering the cell susceptible to osmotic stress.
-
Cell Lysis and Fungal Cell Death: The compromised cell wall ultimately leads to cell lysis and exhibits a fungicidal effect.[1]
This targeted mechanism offers a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and, consequently, β-1,3-D-glucan synthase.
Figure 1: Proposed signaling pathway for the antifungal activity of piperazinyl-pyridazinones.
Quantitative Data from Preliminary Studies
The following tables summarize the in vitro activity of representative piperazinyl-pyridazinone compounds against various fungal pathogens and their inhibitory effect on β-1,3-D-glucan synthase.
Table 1: In Vitro Antifungal Activity of Piperazinyl-Pyridazinone Analogs (MIC, µg/mL)
| Compound | Candida albicans | Candida glabrata | Aspergillus fumigatus |
| SCH A | >64 | 0.5 | 8 |
| SCH B | 2 | 0.25 | 4 |
| SCH C | 0.5 | 0.125 | 1 |
Data extracted from studies on representative piperazinyl-pyridazinone analogs.
Table 2: In Vitro Inhibition of β-1,3-D-Glucan Synthase by Piperazinyl-Pyridazinone Analogs (IC50, µg/mL)
| Compound | Saccharomyces cerevisiae GS | Candida albicans GS |
| SCH A | 0.25 | 4.6 |
| SCH B | 0.1 | 1.2 |
| SCH C | 0.03 | 0.3 |
Data extracted from studies on representative piperazinyl-pyridazinone analogs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of piperazinyl-pyridazinones.
β-1,3-D-Glucan Synthase (GS) Inhibition Assay
This assay measures the in vitro inhibitory activity of a compound against the target enzyme.
Protocol:
-
Preparation of Fungal Membranes:
-
Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) are cultured to mid-log phase.
-
Cells are harvested by centrifugation, washed, and resuspended in lysis buffer.
-
Spheroplasts are generated by enzymatic digestion of the cell wall.
-
Spheroplasts are lysed by osmotic shock or mechanical disruption.
-
The cell lysate is centrifuged to pellet the membrane fraction.
-
The membrane pellet, containing the glucan synthase enzyme complex, is washed and resuspended in an appropriate buffer.
-
-
Enzyme Inhibition Assay:
-
The reaction mixture is prepared containing the fungal membrane preparation, assay buffer (including activators like GTPγS and bovine serum albumin), and varying concentrations of the test compound (dissolved in DMSO).
-
The reaction is initiated by the addition of the substrate, UDP-[14C]-glucose.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., trichloroacetic acid).
-
-
Quantification of Glucan Synthesis:
-
The reaction mixture is filtered through a glass fiber filter to capture the insoluble [14C]-glucan polymer.
-
The filter is washed to remove unincorporated UDP-[14C]-glucose.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.
-
Figure 2: Experimental workflow for the β-1,3-D-Glucan Synthase Inhibition Assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
Protocol:
-
Preparation of Fungal Inoculum:
-
Fungal strains are cultured on appropriate agar plates.
-
A suspension of fungal cells or conidia is prepared in sterile saline or water.
-
The suspension is adjusted to a standardized concentration using a spectrophotometer or hemocytometer.
-
-
Preparation of Microdilution Plates:
-
The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Each well will contain a different concentration of the compound.
-
Control wells (no compound and no inoculum) are included.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well (except the no-inoculum control).
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often defined as a ≥50% or ≥90% reduction in turbidity compared to the growth control, which can be assessed visually or with a microplate reader.
-
Broader Biological Activities of Pyridazinone Derivatives
It is noteworthy that the pyridazinone scaffold is associated with a wide array of pharmacological activities, suggesting that this compound could potentially interact with other biological targets. These reported activities for various pyridazinone derivatives include:
-
Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.
-
Cardiovascular: Phosphodiesterase (PDE) inhibition, leading to vasodilation and inotropic effects.
-
Anticancer: Inhibition of various kinases involved in cell proliferation and survival.
-
Central Nervous System: Modulation of various receptors and enzymes.
Further investigation would be required to determine if this compound exhibits any of these off-target activities.
Future Directions
The preliminary data on piperazinyl-pyridazinones strongly suggest that this compound is a promising candidate for development as an antifungal agent. To confirm its mechanism of action and therapeutic potential, the following studies are recommended:
-
Direct Enzyme Inhibition Assays: Perform in vitro assays with purified or membrane-bound β-1,3-D-glucan synthase to determine the IC50 value of this compound.
-
Antifungal Susceptibility Testing: Evaluate the MIC of the compound against a broad panel of pathogenic fungi, including resistant strains.
-
Cell-Based Assays: Investigate the effect of the compound on fungal cell wall integrity, for example, by using cell viability assays in the presence of osmotic stressors.
-
In Vivo Efficacy Studies: Assess the therapeutic efficacy of this compound in animal models of fungal infections.
-
Selectivity and Off-Target Profiling: Screen the compound against a panel of mammalian enzymes and receptors to assess its selectivity and potential for off-target effects.
By undertaking these studies, a comprehensive understanding of the mechanism of action and therapeutic potential of this compound can be established.
References
Uncharted Territory: The Therapeutic Potential of 3-piperazin-1-yl-1H-pyridazin-6-one Remains Largely Undocumented
A comprehensive review of scientific literature reveals a significant lack of specific biological data for the compound 3-piperazin-1-yl-1H-pyridazin-6-one. While the broader class of pyridazinone derivatives, particularly those containing a piperazine moiety, has attracted considerable interest in medicinal chemistry for a diverse range of therapeutic applications, in-depth pharmacological studies, quantitative data, and detailed experimental protocols for this specific molecule are not publicly available. This scarcity of information prevents the creation of a detailed technical guide on its specific therapeutic targets as initially requested.
The pyridazinone core is a well-established scaffold in drug discovery, known to exhibit a wide spectrum of biological activities. Extensive research has been conducted on various derivatives, highlighting their potential in several key therapeutic areas:
-
Oncology: Pyridazinone derivatives have been investigated for their anti-proliferative effects against various cancer cell lines. The introduction of a piperazine linker has been a strategy to enhance these activities.
-
Inflammation and Pain: The pyridazinone structure is a common feature in compounds designed as anti-inflammatory and analgesic agents. Potential mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and mitogen-activated protein kinases (MAPKs).
-
Cardiovascular Diseases: Certain pyridazinone derivatives have shown promise as vasodilators and antihypertensive agents, with some acting as phosphodiesterase (PDE) inhibitors.
-
Central Nervous System (CNS) Disorders: The piperazine ring is a common pharmacophore in CNS-active drugs. Research into piperazinyl-pyridazinone derivatives has explored their potential as monoamine oxidase (MAO) inhibitors and muscarinic receptor antagonists, suggesting applications in neurodegenerative diseases and psychiatric disorders.
A Broader Perspective: Potential Therapeutic Avenues for Piperazinyl-Pyridazinone Derivatives
Given the absence of specific data for "this compound," a more productive approach for researchers and drug development professionals would be to consider the therapeutic potential of the broader class of piperazinyl-pyridazinone derivatives. Based on existing literature for structurally related compounds, we can infer potential therapeutic targets and pathways that warrant investigation for this chemical family.
Potential Anti-Cancer Mechanisms
Several studies on pyridazinone derivatives with piperazine substitutions suggest potential anti-cancer activity. A key area of interest is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a piperazinyl-pyridazinone derivative.
Potential Anti-Inflammatory Mechanisms
The anti-inflammatory potential of pyridazinone derivatives is well-documented. A plausible mechanism of action for a piperazinyl-substituted pyridazinone could involve the inhibition of key inflammatory mediators.
Caption: Hypothetical workflow of COX-2 inhibition by a piperazinyl-pyridazinone derivative.
Representative Experimental Protocols (Based on Analogous Compounds)
While specific protocols for "this compound" are unavailable, the following represent common methodologies used to assess the therapeutic potential of related pyridazinone derivatives.
Table 1: Representative Experimental Protocols for Assessing Biological Activity of Piperazinyl-Pyridazinone Derivatives
| Activity Assessed | Experimental Method | Brief Description |
| Anticancer | MTT Assay | A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Cancer cells are treated with the compound at various concentrations, and the reduction of MTT to formazan is measured spectrophotometrically. |
| Anti-inflammatory | COX-2 Inhibition Assay | An in vitro assay to measure the ability of the compound to inhibit the activity of the COX-2 enzyme. This is often done using a purified enzyme and measuring the production of prostaglandins. |
| Vasodilator | Isolated Aortic Ring Assay | Rings of isolated aorta from a model organism (e.g., rat) are contracted with an agonist (e.g., phenylephrine). The ability of the compound to induce relaxation of the pre-contracted rings is then measured. |
| MAO Inhibition | Fluorometric MAO Assay | An in vitro assay that measures the inhibition of monoamine oxidase A and B enzymes. The assay typically uses a fluorogenic substrate that produces a fluorescent signal upon oxidation by MAO. |
Conclusion and Future Directions
The specific compound "this compound" represents a molecule with unexplored therapeutic potential. Based on the extensive research into the broader family of pyridazinone derivatives, it is reasonable to hypothesize that this compound may possess anticancer, anti-inflammatory, cardiovascular, or CNS-related activities.
Future research should focus on the synthesis and comprehensive pharmacological characterization of "this compound." In vitro screening against a panel of common drug targets, such as protein kinases, inflammatory enzymes, and CNS receptors, would be a critical first step. Subsequent in vivo studies in relevant animal models would be necessary to validate any promising in vitro findings. The generation of such data would be essential to unlock the potential of this and other related compounds for the development of novel therapeutics.
For researchers and drug development professionals, the pyridazinone scaffold, particularly when functionalized with a piperazine moiety, remains a fertile ground for the discovery of new medicines. While the specific subject of this inquiry is currently a scientific unknown, the surrounding chemical landscape suggests that it may hold significant therapeutic promise awaiting discovery.
An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review and survey of 3-piperazin-1-yl-1H-pyridazin-6-one , a heterocyclic compound belonging to the pyridazinone class of molecules. The pyridazinone scaffold is a subject of intense research in medicinal chemistry due to the diverse and significant biological activities exhibited by its derivatives. This document consolidates available information on the synthesis, pharmacological activities, and potential mechanisms of action of this compound and its closely related analogues, presenting it in a manner accessible to researchers and professionals in the field of drug discovery and development.
Introduction to the Pyridazinone Scaffold
The pyridazinone core is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a ketone group at the 3-position. This structure has proven to be a versatile scaffold for the development of a wide array of therapeutic agents. Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, antihypertensive, and cardiotonic effects. The ability to readily functionalize the pyridazinone ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the design of novel drug candidates. The incorporation of a piperazine moiety at the 3-position introduces a common pharmacophore known to enhance aqueous solubility and provide a site for further structural modifications, potentially influencing the compound's interaction with biological targets.
Synthesis of this compound
The synthesis of this compound and its derivatives generally proceeds through a multi-step reaction sequence. While a specific, detailed protocol for the unsubstituted title compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the preparation of its close analogues.
A common synthetic pathway involves the initial reaction of a dichloropyridazine with piperazine, followed by hydrolysis to yield the pyridazinone ring.
General Experimental Protocol:
A plausible synthetic route is outlined below, based on established methodologies for similar compounds:
Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine
-
Reaction: 3,6-Dichloropyridazine is reacted with an excess of piperazine in a suitable solvent, such as ethanol or isopropanol.
-
Conditions: The reaction mixture is typically heated under reflux for several hours. The use of a base, such as triethylamine or potassium carbonate, may be employed to scavenge the hydrochloric acid generated during the reaction.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization or column chromatography.
Step 2: Hydrolysis to this compound
-
Reaction: The resulting 3-chloro-6-(piperazin-1-yl)pyridazine is subjected to hydrolysis to replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form.
-
Conditions: This is typically achieved by heating the compound in an acidic medium, such as glacial acetic acid or a mineral acid.
-
Work-up: The reaction mixture is cooled and neutralized, leading to the precipitation of the final product. The product is then collected by filtration, washed, and dried.
General synthetic workflow for this compound.
Biological Activities and Therapeutic Potential
While specific quantitative data for the unsubstituted this compound is scarce in the reviewed literature, the broader class of piperazinyl-pyridazinone derivatives has been extensively studied, revealing significant therapeutic potential in several key areas. The data presented in the following tables is for structurally related derivatives and is intended to provide an indication of the potential activity of the core compound.
Anticancer Activity
Pyridazinone derivatives are a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative (2h) | Leukemia (SR) | < 0.1 | [1] |
| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative (2h) | Non-Small Cell Lung (NCI-H522) | < 0.1 | [1] |
| Chlorinated Pyridazin-3(2H)-one (DCPYR) | Murine Colon Adenocarcinoma (MAC16) | 5 ± 0.4 | [2] |
| Pyridazinone-based diarylurea (10l) | A549/ATCC (Lung Carcinoma) | GI50: 1.66 - 100 | [3] |
| Pyridazinone-based diarylurea (17a) | Melanoma, NSCLC, Prostate, Colon | GI%: 62.21 - 100.14 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyridazinone derivatives are well-documented. Many of these compounds exert their effects through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and phosphodiesterases (PDEs).
| Compound/Derivative | Assay | Activity/Inhibition | Reference |
| 6-Phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives | Carrageenan-induced paw edema | Significant inhibition | [4] |
| 2-Substituted 4,5-dihalo-pyridazinones | p-Benzoquinone-induced writhing | High analgesic activity | [4] |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B Inhibition | IC50 = 0.251 µM | [5] |
| 2-Alkyl 6-substituted pyridazin-3(2H)-ones (4a, 8b, 9a) | COX-2 Inhibition | High selectivity indices (96-99) | [6] |
Antimicrobial Activity
Certain pyridazinone derivatives have also shown promise as antimicrobial agents, exhibiting activity against both bacteria and fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridazinone-based diarylurea (10h) | Staphylococcus aureus | 16 | [3] |
| Pyridazinone-based diarylurea (8g) | Candida albicans | 16 | [3] |
Potential Mechanisms of Action and Signaling Pathways
The diverse biological activities of piperazinyl-pyridazinone derivatives are a result of their interaction with various cellular targets and signaling pathways. While the specific mechanisms for the unsubstituted title compound are yet to be fully elucidated, studies on related compounds provide valuable insights into its potential modes of action.
Anticancer Mechanisms
The anticancer effects of pyridazinone derivatives are often attributed to their ability to induce cell cycle arrest and apoptosis. Some derivatives have been shown to target specific kinases involved in cancer cell proliferation and survival.
Potential anticancer mechanisms of piperazinyl-pyridazinones.
Anti-inflammatory Mechanisms
The anti-inflammatory actions of this class of compounds are frequently linked to the modulation of key inflammatory pathways. Inhibition of enzymes like COX-2 reduces the production of prostaglandins, while inhibition of PDEs can lead to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.
Inhibition of the COX-2 pathway by pyridazinone derivatives.
Conclusion and Future Directions
This compound represents a core structure with significant potential for the development of novel therapeutic agents. The broader class of piperazinyl-pyridazinone derivatives has demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. While specific biological data for the unsubstituted parent compound is limited in the current literature, the established activities of its derivatives strongly suggest that it is a valuable scaffold for further investigation.
Future research should focus on the following areas:
-
Detailed Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol for this compound.
-
Comprehensive Biological Screening: A thorough evaluation of the compound's activity against a wide range of cancer cell lines, microbial strains, and in various models of inflammation to identify its most promising therapeutic applications.
-
Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives to understand the key structural features required for optimal activity and selectivity.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.
References
- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarena.com [scholarena.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pyridazinone scaffold is a privileged core structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Derivatives of pyridazinone are noted for their potential as anticancer agents, vasodilators for treating cardiovascular diseases, and as muscarinic acetylcholine receptor (mAChR) antagonists for neurological disorders. The title compound, "3-piperazin-1-yl-1H-pyridazin-6-one," incorporates both the pyridazinone ring and a piperazine moiety, a common pharmacophore known to enhance aqueous solubility and provide a key interaction point for various biological targets.
The synthesis of this compound from the readily available starting material, 3,6-dichloropyridazine, is a strategically important process for generating libraries of novel compounds for drug discovery. The two chlorine atoms on the pyridazine ring exhibit differential reactivity, allowing for sequential nucleophilic substitution. This enables the introduction of diverse functionalities at both the 3- and 6-positions, making 3,6-dichloropyridazine a versatile building block in organic synthesis. The following protocols detail a reliable two-step synthesis route to obtain this compound, a key intermediate for further derivatization and biological screening. The susceptibility of the pyridazine ring to hydrolysis under certain conditions is exploited in the second step to convert the chloro-substituent to the desired pyridazinone.
Synthetic Pathway Overview
The synthesis of this compound from 3,6-dichloropyridazine is achieved in a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by piperazine. The second step is a hydrolysis reaction to convert the remaining chloro group to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridazinone form.
Caption: Overall synthetic scheme for this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Starting Material |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | Nucleophile |
| 3-Chloro-6-(piperazin-1-yl)pyridazine | C₈H₁₁ClN₄ | 198.65 | Intermediate |
| This compound | C₈H₁₂N₄O | 180.21 | Final Product |
Table 2: Summary of Reaction Conditions and Expected Results
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | SNAr | Piperazine, Triethylamine (optional) | Ethanol or NMP | 80 - 120 | 4 - 12 | 70 - 85 |
| 2 | Hydrolysis | Hydrochloric Acid or Sodium Hydroxide | Water / Dioxane | 100 | 6 - 18 | 65 - 80 |
Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine (Intermediate)
This protocol describes the nucleophilic aromatic substitution of 3,6-dichloropyridazine with piperazine.
Materials:
-
3,6-Dichloropyridazine (1.49 g, 10 mmol)
-
Anhydrous Piperazine (2.58 g, 30 mmol, 3 equivalents)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and filtration
Procedure:
-
To a 100 mL round-bottom flask, add 3,6-dichloropyridazine (1.49 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is dissolved.
-
Add anhydrous piperazine (2.58 g, 30 mmol) to the solution. An excess of piperazine is used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (50 mL) and stir. The product may precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine as a white to off-white solid.
-
Dry the product under vacuum.
Step 2: Synthesis of this compound (Final Product)
This protocol details the acid-catalyzed hydrolysis of the intermediate to the final pyridazinone product.
Materials:
-
3-Chloro-6-(piperazin-1-yl)pyridazine (1.99 g, 10 mmol)
-
6 M Hydrochloric Acid (40 mL)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
Procedure:
-
Place 3-chloro-6-(piperazin-1-yl)pyridazine (1.99 g, 10 mmol) in a 100 mL round-bottom flask.
-
Add 6 M hydrochloric acid (40 mL) to the flask.
-
Heat the mixture to reflux (approximately 100 °C) under vigorous stirring.
-
Maintain the reflux for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.
-
The product will precipitate out of the solution as a solid upon neutralization.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.
-
Dry the solid in a vacuum oven at 50-60 °C to afford the final product, this compound.
Experimental Workflow Visualization
Caption: Detailed workflow for the two-step synthesis and purification.
Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nucleophilic substitution of 3,6-dichloropyridazine with piperazine, followed by the hydrolysis of the resulting intermediate.
Data Presentation
The following table summarizes the key quantitative data for the synthetic protocol.
| Step | Reaction | Reactants | Product | Solvent | Reaction Time (Approx.) | Yield (%) | Melting Point (°C) |
| 1 | Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine | 3,6-Dichloropyridazine, Piperazine | 3-chloro-6-(piperazin-1-yl)pyridazine | Ethanol | 4 hours | ~85-95 | Not specified |
| 2 | Hydrolysis to this compound | 3-chloro-6-(piperazin-1-yl)pyridazine, Sodium Hydroxide | This compound | Water | 6-8 hours | ~70-80 | Not specified |
Experimental Protocols
Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine
This procedure outlines the synthesis of the intermediate compound, 3-chloro-6-(piperazin-1-yl)pyridazine, from 3,6-dichloropyridazine and piperazine.
Materials:
-
3,6-Dichloropyridazine
-
Piperazine (anhydrous)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (10 mL per gram of 3,6-dichloropyridazine).
-
To this solution, add anhydrous piperazine (2.5 eq). A slight excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to reflux and maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the precipitate by vacuum filtration using a Buchner funnel.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 3-chloro-6-(piperazin-1-yl)pyridazine.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of 3-chloro-6-(piperazin-1-yl)pyridazine to the final product, this compound.
Materials:
-
3-chloro-6-(piperazin-1-yl)pyridazine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (15 mL per gram of the starting material).
-
Heat the mixture to reflux and maintain the reflux for 6-8 hours. The progress of the hydrolysis can be monitored by TLC.
-
After the reaction is complete, cool the reaction mixture to room temperature in an ice bath.
-
Carefully neutralize the cooled solution to pH 7 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate out of the solution upon neutralization.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with cold deionized water.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow for producing this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one
Introduction
3-piperazin-1-yl-1H-pyridazin-6-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of these compounds often results in a crude product containing impurities such as starting materials, by-products, and reagents. Therefore, effective purification is a critical step to obtain the compound of desired purity for subsequent biological evaluation and drug development. This document provides detailed protocols for common purification techniques, including recrystallization and column chromatography, based on methods reported for analogous compounds.
General Purification Strategy
A general workflow for the purification of crude this compound is outlined below. The choice of method depends on the nature of the impurities and the desired final purity.
Caption: General experimental workflow for the purification of crude pyridazinone derivatives.
Data Presentation: Purification of Analagous Pyridazine Derivatives
The following table summarizes purification methods used for compounds structurally related to this compound, as found in the cited literature.
| Compound Name | Purification Method | Solvents/Eluents | Yield | Reference |
| 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine | Washing & Recrystallization | Cold ethanol (wash), CH2Cl2:ethanol (5:10) (recryst.) | 58% | [1] |
| 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Washing & Recrystallization | Cold ethanol (wash), CH2Cl2:ethanol (5:10) (recryst.) | 83% | [2][3] |
| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine | Column Chromatography | Petroleum ether/acetone (2:1, v/v) | N/A | [4] |
| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones derivatives | Recrystallization | Benzene | 86% | [5] |
| 3-piperazin-1-yl-6-piperidin-1-ylpyridazine | Column Chromatography | N/A | 40-65% | [6] |
N/A: Not available in the provided search results.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a mixture such as dichloromethane/ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of the crude product in various solvents to find the optimal one. Based on literature for similar compounds, a mixture of dichloromethane and ethanol is a good starting point[1][3].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (stationary phase)
-
Eluent (mobile phase, e.g., a mixture of petroleum ether and acetone[4] or dichloromethane and methanol)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel slurried in the chosen eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.
Logical Decision-Making for Purification Method Selection
The choice of the primary purification technique often depends on the initial purity and physical state of the crude product.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-piperazin-1-yl-6-piperidin-1-ylpyridazine (1023816-47-8) for sale [vulcanchem.com]
Application Notes and Protocols for the Characterization of 3-piperazin-1-yl-1H-pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of the heterocyclic compound 3-piperazin-1-yl-1H-pyridazin-6-one using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The protocols are designed to ensure accurate structural elucidation and purity assessment, crucial for research and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural analysis of organic molecules. This section outlines the protocol for acquiring and interpreting ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on data from structurally similar compounds, including 5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one and various other piperazinyl-pyridazine derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridazinone NH | 11.0 - 13.0 | br s | - |
| Pyridazinone H-4 | 7.0 - 7.2 | d | ~9.5 |
| Pyridazinone H-5 | 6.8 - 7.0 | d | ~9.5 |
| Piperazine CH₂ (adjacent to pyridazinone) | 3.4 - 3.6 | t | ~5.0 |
| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.0 | t | ~5.0 |
| Piperazine NH | 1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridazinone C=O | 158.0 - 162.0 |
| Pyridazinone C-3 | 150.0 - 155.0 |
| Pyridazinone C-5 | 130.0 - 135.0 |
| Pyridazinone C-4 | 115.0 - 120.0 |
| Piperazine C (adjacent to pyridazinone) | 50.0 - 55.0 |
| Piperazine C (adjacent to NH) | 45.0 - 50.0 |
Experimental Protocol for NMR Analysis
1.2.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ or chloroform-d can be used, but chemical shifts may vary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
1.2.2. NMR Spectrometer Setup and Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to the DMSO-d₆ solvent.
-
Acquire a ¹H NMR spectrum with the following typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Acquire a ¹³C NMR spectrum with proton decoupling using the following typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.
-
Assign the chemical shifts in the ¹³C NMR spectrum. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z Values for Major Ions
| Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 195.1084 |
| [M+Na]⁺ | 217.0903 |
| Major Fragment 1 (Loss of C₄H₈N₂) | 111.0240 |
| Major Fragment 2 (Piperazine Ring Fragment) | 85.0760 |
Experimental Protocol for MS Analysis
2.2.1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
2.2.2. Mass Spectrometer Setup and Data Acquisition (Electrospray Ionization - ESI):
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.
-
Typical ESI-MS parameters:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas (N₂) pressure: 30-40 psi
-
Drying gas (N₂) flow rate: 8-12 L/min
-
Drying gas temperature: 300-350 °C
-
-
Acquire full scan mass spectra over a mass range of m/z 50-500.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 195.1) as the precursor ion and applying collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).
2.2.3. Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify the fragmentation pattern. The major fragmentation pathways are expected to involve the cleavage of the piperazine ring and the bond connecting it to the pyridazinone ring.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the NMR and MS characterization of this compound.
Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays and detailed protocols for evaluating the biological activity of the compound "3-piperazin-1-yl-1H-pyridazin-6-one" and its derivatives. The pyridazinone scaffold is a versatile pharmacophore with a wide range of documented biological activities, making it a compound of significant interest in drug discovery.[1] This document outlines methodologies for assessing its potential as an anti-inflammatory, anticancer, and cardiovascular agent, among other therapeutic areas.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes, which are critical in the prostaglandin synthesis pathway.
Methodology: A common method for assessing COX inhibition is the use of a colorimetric inhibitor screening assay kit.[2]
Protocol:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or a reference inhibitor (e.g., celecoxib, meloxicam) to the respective wells.[2]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[2]
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader to determine peroxidase activity.[2]
-
Calculate the percentage of inhibition and the IC50 value for the test compound.
Data Presentation:
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference Compound |
| Derivative 3d | COX-2 | 0.425 | - | Celecoxib |
| Derivative 3e | COX-2 | 0.519 | - | Celecoxib |
| Derivative 4e | COX-2 | 0.356 | - | Celecoxib |
| Derivative 5a | COX-2 | 0.77 | 16.70 | Indomethacin, Celecoxib |
| Derivative 5f | COX-2 | 1.89 | 13.38 | Indomethacin, Celecoxib |
Note: SI is calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[3]
Pro-inflammatory Cytokine and Mediator Quantification in Macrophages
Objective: To measure the ability of the test compound to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide, prostaglandins) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]
Methodology: RAW264.7 macrophage cells are stimulated with LPS in the presence or absence of the test compound. The levels of cytokines and other mediators in the cell culture supernatant are then quantified.[3][4]
Protocol:
-
Culture RAW264.7 macrophage cells in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits.[3]
-
Measure nitric oxide (NO) production using the Griess reagent assay.[3]
-
Determine prostaglandin E2 (PGE2) levels using an appropriate immunoassay.[4]
Data Presentation:
| Compound | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |
| 5a | - | 87 | 76 | 35.7 |
| 5f | - | 35 | 32 | 20 |
| Celecoxib | - | 67 | 81 | - |
Note: Inhibition percentages are relative to LPS-stimulated cells without any compound treatment.[3]
Signaling Pathway:
Caption: LPS-induced pro-inflammatory cytokine production pathway and the inhibitory action of the compound.
Anticancer Activity
Pyridazinone derivatives have been investigated for their cytotoxic and anti-proliferative effects against various cancer cell lines.[5][6]
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of the test compound on the viability and metabolic activity of cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Protocol:
-
Seed cancer cell lines (e.g., Panc-1, PC3, MDA-MB-231, AGS) and a normal cell line (e.g., HDF) in 96-well plates.[5][6]
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and a reference drug (e.g., etoposide, doxorubicin) for a specified duration (e.g., 48 or 72 hours).[5][6]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Data Presentation:
| Compound | Panc-1 IC50 (µM) | PC3 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 7m | 12.54 | - | - |
| 5b | 20.3 | 22.5 | 28.2 |
| Etoposide | >25 | >25 | >25 |
Note: Lower IC50 values indicate greater cytotoxic activity.[6]
Experimental Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Other Potential Biological Activities
The versatile structure of this compound allows for its evaluation in a variety of other in vitro assays.
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against the PDE4 enzyme, which is involved in inflammatory and respiratory diseases.
Methodology: A non-radioactive enzymatic assay can be used to measure the inhibition of PDE4B.[7]
Protocol:
-
Prepare the test compound at an initial screening concentration (e.g., 20 µM).[7]
-
In a suitable assay plate, combine the PDE4B enzyme, the test compound or a reference inhibitor (e.g., roflumilast), and the substrate (cAMP).
-
Incubate the reaction mixture.
-
Stop the reaction and measure the amount of remaining substrate or the product formed using a suitable detection method.
-
Calculate the percentage of inhibition. For active compounds, perform a dose-response study to determine the IC50 value.
Data Presentation:
| Compound | PDE4B Inhibition at 20 µM (%) | IC50 (nM) |
| 4ba | 64 | 251 ± 18 |
| Roflumilast | 75 | - |
[7]
Monoamine Oxidase-B (MAO-B) Inhibition Assay
Objective: To assess the inhibitory potential of the test compound against the MAO-B enzyme, a target for neurodegenerative diseases.
Methodology: The assay typically involves measuring the activity of MAO-B in the presence of the test compound using a specific substrate.
Protocol:
-
Obtain a source of MAO-B enzyme (e.g., from rat brain mitochondria).
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine).
-
After a defined incubation period, stop the reaction.
-
Measure the product of the reaction (e.g., 4-hydroxyquinoline) fluorometrically.
-
Calculate the percentage of inhibition and the IC50 value.
Vasodilator Activity Assay
Objective: To evaluate the vasorelaxant effect of the test compound on isolated arterial rings.[8][9]
Methodology: The assay measures the ability of the compound to relax pre-contracted isolated rat thoracic aortic rings.[8]
Protocol:
-
Isolate the thoracic aorta from a rat and cut it into rings.[8]
-
Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Induce contraction of the aortic rings with a contracting agent (e.g., phenylephrine or potassium chloride).[8]
-
Once a stable contraction is achieved, add cumulative concentrations of the test compound.
-
Record the changes in tension to determine the relaxation response.
-
Calculate the EC50 value for the vasorelaxant effect.
Data Presentation:
| Compound | EC50 (µM) | Reference Compound | EC50 (µM) |
| 2e | 0.1162 | Hydralazine | 18.21 |
| 2h | 0.07154 | Diazoxide | 19.5 |
| 2j | 0.02916 | Isosorbide Mononitrate | 30.1 |
| - | - | Nitroglycerin | 0.1824 |
[9]
Logical Relationship:
Caption: Diverse biological activities of the pyridazinone scaffold.
References
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Analgesic Potential of 3-piperazin-1-yl-1H-pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives have emerged as a promising class of compounds in the search for novel analgesic agents.[1] Their diverse biological activities make them attractive scaffolds for the design and synthesis of new therapeutic agents.[1] This document provides a detailed overview of the experimental models and protocols for evaluating the potential analgesic effects of 3-piperazin-1-yl-1H-pyridazin-6-one . While specific data for this exact compound is not yet extensively published, the methodologies outlined are based on established practices for assessing the analgesic properties of related pyridazinone and piperazine derivatives.[2][3] These protocols are intended to guide researchers in the preclinical screening and characterization of this compound.
Potential Signaling Pathways
The analgesic effects of many pyridazinone derivatives are thought to be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and potential interactions with opioid receptors.[2][4] The diagram below illustrates a potential signaling pathway that could be involved in the analgesic action of this compound.
Caption: Potential mechanism of action for pyridazinone-based analgesics.
Experimental Models for Analgesic Activity Screening
The following are standard and widely accepted preclinical models for assessing the efficacy of potential analgesic compounds.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model is used to evaluate peripherally acting analgesics.[5][6] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) due to irritation and inflammation.[5] A reduction in the number of writhes indicates an analgesic effect.
Hot Plate Test (Central Analgesia)
The hot plate test is a common method to assess centrally acting analgesics.[7][8] This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to react (e.g., licking a paw or jumping) suggests an analgesic effect.[8]
Tail-Flick Test (Central Analgesia)
Similar to the hot plate test, the tail-flick test evaluates the response to a thermal pain stimulus and is used for screening centrally acting analgesics.[9][10][11] An intense light beam is focused on the animal's tail, and the time taken for the animal to flick its tail is measured.[9] An increased latency indicates analgesia.
Data Presentation: Analgesic Activity of Related Pyridazinone Derivatives
The following table summarizes hypothetical data for a related pyridazinone derivative to illustrate how results for this compound could be presented.
| Experimental Model | Test Compound Dose (mg/kg) | Standard Drug (Dose, mg/kg) | % Inhibition of Writhing / % Increase in Latency |
| Acetic Acid-Induced Writhing Test | 10 | Diclofenac (10) | 45% |
| 25 | Diclofenac (10) | 68% | |
| 50 | Diclofenac (10) | 82% | |
| Hot Plate Test | 10 | Morphine (5) | 30% |
| 25 | Morphine (5) | 55% | |
| 50 | Morphine (5) | 75% | |
| Tail-Flick Test | 10 | Morphine (5) | 25% |
| 25 | Morphine (5) | 48% | |
| 50 | Morphine (5) | 65% |
Experimental Protocols
Protocol 1: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (Test Compound)
-
Diclofenac Sodium (Standard Drug)
-
0.6% Acetic Acid solution
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Syringes and needles (for oral and intraperitoneal administration)
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into at least four groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Standard drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.[12]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a period of 20-30 minutes, starting 5 minutes after the injection.[5] A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.[5]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Protocol 2: Hot Plate Test
Objective: To evaluate the central analgesic activity of this compound.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound (Test Compound)
-
Morphine (Standard Drug)
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)[13]
-
Stopwatch
Procedure:
-
Animal Acclimatization and Screening: Acclimatize animals to the lab. Screen the animals by placing them on the hot plate and record the basal reaction time. Only animals that show a reaction time of 5-15 seconds should be included.
-
Grouping: Divide the selected animals into groups as described in Protocol 1.
-
Drug Administration: Administer the vehicle, standard drug (e.g., Morphine, 5 mg/kg, i.p.), or test compound.
-
Testing: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.
-
Observation: Record the latency to the first sign of nociception, which may be licking of the forepaws, hind paws, or jumping.[13] A cut-off time (e.g., 30-45 seconds) must be set to avoid tissue damage.
-
Data Analysis: Calculate the percentage increase in latency (analgesic effect) using the following formula: % Increase in Latency = [(Post-drug latency - Pre-drug latency) / Pre-drug latency] x 100
Caption: Workflow for the Hot Plate Test.
Protocol 3: Tail-Flick Test
Objective: To further evaluate the central analgesic activity of this compound.
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound (Test Compound)
-
Morphine (Standard Drug)
-
Vehicle
-
Tail-flick analgesiometer
-
Animal restrainers
Procedure:
-
Animal Acclimatization and Screening: Acclimatize animals and screen them for a stable baseline tail-flick latency (typically 2-4 seconds).
-
Grouping: Group the animals as described in the previous protocols.
-
Drug Administration: Administer the vehicle, standard drug, or test compound.
-
Testing: At predetermined time intervals post-administration, place the animal in a restrainer and position its tail over the radiant heat source of the analgesiometer.
-
Observation: The time taken for the animal to flick its tail away from the heat is automatically recorded.[9] A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.
-
Data Analysis: Calculate the percentage increase in tail-flick latency as described for the hot plate test.
Caption: Workflow for the Tail-Flick Test.
Conclusion
The protocols and methodologies detailed in this document provide a robust framework for the initial preclinical evaluation of this compound as a potential analgesic agent. By employing a combination of peripheral and central analgesic models, researchers can gain valuable insights into the compound's efficacy and potential mechanism of action. Further studies, including dose-response relationship determination, investigation of potential side effects, and more in-depth mechanistic studies, will be necessary to fully characterize its therapeutic potential.
References
- 1. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hot plate analgesiometer | PPTX [slideshare.net]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. saspublishers.com [saspublishers.com]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Proliferation Assays
Introduction
The pyridazinone scaffold is a nitrogen-rich heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of pyridazin-3(2H)-one, particularly those incorporating a piperazine linker, have been identified as potential anticancer agents.[1][3] These compounds have been shown to exhibit anti-proliferative and cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in cancer chemotherapy.[4][5] The piperazine moiety is often incorporated to enhance the compound's pharmacological properties.[3] This document provides an overview of the application of 3-piperazin-1-yl-1H-pyridazin-6-one and its derivatives in cancer cell line proliferation assays, including quantitative data on their efficacy and detailed experimental protocols. The mechanism of action for some derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways.[6]
Quantitative Data: Anti-proliferative Activity
The anti-proliferative activity of various this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Piperazine Derivative (PCC) | SNU-475 | Human Liver Cancer | 6.98 ± 0.11 | [6] |
| Piperazine Derivative (PCC) | SNU-423 | Human Liver Cancer | 7.76 ± 0.45 | [6] |
| Compound 3a | A549 | Human Lung Cancer | 36.79 | [3] |
| Compound 3b | A549 | Human Lung Cancer | 149.70 | [3] |
| Compounds 3e-3g (Range) | A549 | Human Lung Cancer | 36.79 - 199.3 | [3] |
| Representative Compound 12 | AGS | Gastric Adenocarcinoma | Not specified | [4][7] |
| Representative Compound 22 | AGS | Gastric Adenocarcinoma | Not specified | [4][7] |
Note: The specific structures for compounds 3a, 3b, 3e-3g, 12, and 22 are detailed in the cited literature. "PCC" refers to (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone as described in the reference.[6]
Experimental Protocols
The following are generalized protocols for common cancer cell line proliferation assays used to evaluate the efficacy of this compound derivatives.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS, 100 units/mL penicillin, 100 µg/mL streptomycin)[8]
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)[8]
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader[8]
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Compound Treatment: Discard the medium and treat the cells with various concentrations of the test compounds (e.g., serial dilutions from 0.01 µM to 100 µM). Include a vehicle control (e.g., 1% DMSO).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5][8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3 hours.[8]
-
Formazan Solubilization: Discard the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-piperazin-1-yl-1H-pyridazin-6-one for Cardiovascular Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-piperazin-1-yl-1H-pyridazin-6-one is a small molecule belonging to the pyridazin-3(2H)-one class of heterocyclic compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including applications in cardiovascular disease and oncology.[1][2][3][4] The pyridazinone core is recognized as a privileged scaffold in drug discovery.[4] Molecules incorporating this structure have shown potential as vasodilators, antihypertensive agents, and inhibitors of various enzymes, making them valuable tools for cardiovascular research.[1][5]
These application notes provide an overview of the potential uses of this compound in cardiovascular research, based on the activities reported for structurally related pyridazinone derivatives. Detailed protocols for relevant in vitro assays are also included to facilitate the investigation of its pharmacological profile.
Potential Cardiovascular Research Applications
The pyridazin-3(2H)-one scaffold is a key feature in several compounds investigated for their cardiovascular effects.[1] Potential research applications for this compound include:
-
Vasodilation Studies: Pyridazinone derivatives have been widely reported to exhibit vasorelaxant properties.[1][6] This compound can be used in ex vivo studies with isolated arterial rings to investigate its direct effects on vascular smooth muscle tone and to elucidate the underlying signaling pathways, such as modulation of ion channels or inhibition of phosphodiesterases.
-
Antihypertensive Research: By extension of its potential vasodilatory effects, this molecule can be explored in animal models of hypertension to assess its ability to lower blood pressure.[5]
-
Phosphodiesterase (PDE) Inhibition Assays: Certain pyridazinone derivatives are known to inhibit cyclic nucleotide phosphodiesterases (PDEs), enzymes that play a crucial role in cardiovascular signaling.[1] Investigating the inhibitory activity of this compound against various PDE isoforms could reveal its potential as a modulator of cyclic GMP (cGMP) or cyclic AMP (cAMP) levels.
-
Cardiomyocyte Function Studies: The impact of this compound on cardiomyocyte contractility and viability can be assessed in vitro to explore potential cardiotonic or cardioprotective effects.
Mechanism of Action (Hypothesized)
Based on the literature for related pyridazinone compounds, the cardiovascular effects of this compound may be mediated through one or more of the following mechanisms:
-
Direct Vasodilation: Acting directly on vascular smooth muscle cells to induce relaxation, potentially through the modulation of potassium channels or calcium channels.
-
Phosphodiesterase (PDE) Inhibition: Inhibition of PDE isoforms, particularly PDE3 and PDE5, can lead to increased intracellular levels of cGMP and cAMP, resulting in vasodilation and positive inotropic effects.[1]
-
Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: Some pyridazinone derivatives have been investigated for their ability to antagonize components of the RAAS, such as angiotensin-converting enzyme (ACE).[1]
Quantitative Data for Structurally Related Compounds
The following table summarizes quantitative data for various pyridazinone derivatives from the literature, providing a reference for the potential potency of this compound.
| Compound Class | Assay | Target | EC50 / IC50 | Reference |
| 6-phenylpyridazin-3(2H)-one derivatives | Vasodilation (rat thoracic aortic rings) | N/A | 0.339 - 114.300 µM | [6] |
| Dihydropyridazin-3(2H)-ones | Antihypertensive (tail-cuff method) | N/A | Reduction in MABP of 40.98 - 41.84% | [1] |
| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | PDE Inhibition | Cardiac Muscle PDEs | N/A | [1] |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay using Isolated Rat Thoracic Aortic Rings
Objective: To assess the direct vasorelaxant effect of this compound on vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Assess the viability of the endothelium by pre-contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.
-
After washing and re-equilibration, pre-contract the rings again with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the isometric tension changes.
-
Calculate the percentage relaxation relative to the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and determine the EC50 value.
Visualizations
Caption: Hypothesized PDE inhibition pathway leading to vasodilation.
Caption: Workflow for the ex vivo vasodilation assay.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process starting from 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution of one of the chlorine atoms with piperazine. The second step is the hydrolysis of the remaining chloro group to yield the final pyridazinone product.
Overall Reaction Scheme:
Caption: Two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis.
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
Q1: What are the typical reaction conditions for the first step, and what is the expected yield?
A1: The reaction of 3,6-dichloropyridazine with piperazine is a nucleophilic aromatic substitution. Typically, the reaction is carried out in a suitable solvent such as ethanol, isopropanol, or acetonitrile. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HCl generated during the reaction. The reaction is usually heated to reflux for several hours. Based on analogous reactions with substituted piperazines, yields for this step can be expected to be in the range of 80-90%.[1][2]
| Parameter | Condition | Reported Yield (Analogous Reactions) |
| Reactants | 3,6-Dichloropyridazine, Piperazine | 58-83%[1][2] |
| Solvent | Ethanol | - |
| Base | Triethylamine or Potassium Carbonate | - |
| Temperature | Reflux | - |
| Reaction Time | 4-24 hours | - |
Q2: My yield for the first step is low. What are the possible reasons and solutions?
A2: Low yields in the first step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction mixture is adequately heated to reflux.
-
-
Formation of Disubstituted Byproduct: Piperazine has two nucleophilic nitrogen atoms, which can lead to the formation of a disubstituted pyridazine byproduct where two pyridazine rings are linked by one piperazine molecule.
-
Solution: Use a molar excess of piperazine relative to 3,6-dichloropyridazine. This will favor the monosubstituted product.
-
-
Impurities in Starting Materials: Impurities in the 3,6-dichloropyridazine or piperazine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Inefficient Neutralization of HCl: If the generated HCl is not effectively neutralized, it can protonate the piperazine, reducing its nucleophilicity.
-
Solution: Use a slight excess of a non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate.
-
Caption: Troubleshooting logic for low yield in Step 1.
Step 2: Hydrolysis of 3-Chloro-6-(piperazin-1-yl)pyridazine
Q3: What are the recommended conditions for the hydrolysis of the second chlorine atom?
A3: The hydrolysis of the remaining chloro group to form the pyridazinone can be achieved under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This can be performed by heating the 3-chloro-6-(piperazin-1-yl)pyridazine in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid. The acid protonates the pyridazine ring, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: This involves heating the substrate in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as the nucleophile.
The choice between acidic and basic conditions may depend on the stability of the piperazine ring and any protecting groups.
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Reagent | Aqueous HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Temperature | Reflux | Reflux |
| Expected Mechanism | SNAr | SNAr |
Q4: I am observing incomplete hydrolysis or the formation of side products. What could be the issue?
A4: Challenges in the hydrolysis step can include:
-
Incomplete Hydrolysis: The C-Cl bond on the pyridazine ring is relatively strong.
-
Solution: Increase the reaction temperature and/or the concentration of the acid or base. The use of a co-solvent like dioxane or DMSO might also help to increase the solubility of the starting material and facilitate the reaction.
-
-
Ring Opening or Degradation: Harsh acidic or basic conditions, coupled with high temperatures, can potentially lead to the degradation of the pyridazine or piperazine ring.
-
Solution: Carefully control the reaction temperature and time. Monitor the reaction by TLC to determine the optimal point for quenching the reaction. It may be beneficial to use a lower concentration of acid or base for a longer period.
-
-
Difficulty in Product Isolation: The product, being a zwitterionic or highly polar molecule, might be soluble in the aqueous reaction mixture.
-
Solution: After neutralizing the reaction mixture, it may be necessary to use a continuous liquid-liquid extraction or to evaporate the solvent and purify the residue by column chromatography using a polar stationary phase.
-
Caption: Troubleshooting logic for the hydrolysis step.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by piperazine (1.2 eq) and triethylamine (1.5 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of this compound (Hydrolysis)
Method A: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a 2 M aqueous solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or perform continuous liquid-liquid extraction.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Method B: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a 2 M aqueous solution of hydrochloric acid to a pH of approximately 7.
-
Isolation and Purification: Follow the same procedure as described for the acid-catalyzed method.
Yield Improvement Strategies
To optimize the overall yield of this compound, consider the following strategies:
| Strategy | Description | Rationale |
| One-Pot Synthesis | Combine the nucleophilic substitution and hydrolysis steps in a single reaction vessel without isolating the intermediate. After the first step, the reaction conditions can be changed (e.g., by adding an aqueous acid or base) to initiate the hydrolysis. | Reduces handling losses and saves time and resources. |
| Microwave-Assisted Synthesis | The use of microwave irradiation can significantly reduce reaction times for both the nucleophilic substitution and hydrolysis steps.[3] | Microwave heating can lead to faster and more efficient reactions, potentially improving yields by minimizing side product formation. |
| Phase-Transfer Catalysis | For the hydrolysis step, a phase-transfer catalyst can be employed to facilitate the reaction between the organic-soluble substrate and the aqueous nucleophile (hydroxide). | This can enhance the reaction rate at lower temperatures, potentially reducing degradation. |
| Optimization of Reaction Parameters | Systematically vary parameters such as temperature, reaction time, solvent, and concentration of reagents for both steps to find the optimal conditions for yield and purity. | A design of experiments (DoE) approach can be used for efficient optimization. |
References
Common side reactions in the synthesis of pyridazinone derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyridazinone derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Q1: I am getting a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in pyridazinone synthesis. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature plays a crucial role. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]
-
Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thus improving the yield.
A troubleshooting workflow for addressing low yields.
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[2][3]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.
-
Over-alkylation: If using a substituted hydrazine (e.g., methylhydrazine) and the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[4][5][6][7][8]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
-
N-N Bond Cleavage: Under certain harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.
Common side reactions in pyridazinone synthesis.
Q3: I am trying to synthesize a substituted pyridazinone using an alkylhydrazine and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by the substituents on the pyridazinone ring, can affect the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N- vs. O-alkylation and the regioselectivity of N-alkylation.[5][6][7][8] For instance, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen.
To improve regioselectivity, a systematic screening of reaction conditions is often necessary.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can help in selecting an appropriate synthetic route and optimizing reaction parameters.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Reflux in ethanol | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | [9] |
| Phenyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Phenyl-substituted 5,6-fused ring pyridazine | 71 | [10] |
| Thienyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Thienyl-substituted 5,6-fused ring pyridazine | 43 | [10] |
| Tolyl-fulvene and Hydrazine Hydrate | Methanol, room temperature, 24h | Tolyl-substituted 5,6-fused ring pyridazine | 51 | [10] |
| 4-Aryl-4-oxo-but-2-enoic acid and Indole, then Hydrazine Hydrate | 1. Toluene, reflux; 2. Ethanol, reflux | 6-Aryl-4-(indol-3-yl)-4,5-dihydropyridazin-3(2H)-one | 70-85 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in pyridazinone synthesis.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [9]
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
-
Workflow for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine [10]
-
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
-
-
Procedure:
-
Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3x).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-alkylation: Significance and symbolism [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Sciforum : Event management platform [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 3-piperazin-1-yl-1H-pyridazin-6-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "3-piperazin-1-yl-1H-pyridazin-6-one" in biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the general approaches to improve its solubility?
A1: "this compound" is a heterocyclic compound with limited aqueous solubility. The primary strategies to enhance its solubility include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients like cyclodextrins. A systematic approach to troubleshooting is recommended, starting with the simplest methods.
Q2: What are the predicted physicochemical properties of this compound that influence its solubility?
A2: While experimental data is limited, computational tools can provide useful estimates for key physicochemical properties. These predictions can help guide formulation strategies.
| Property | Predicted Value | Implication for Solubility |
| pKa (most basic) | 7.5 - 8.5 | The piperazine moiety is basic and will be protonated at acidic pH, which can increase aqueous solubility. |
| pKa (most acidic) | 9.5 - 10.5 | The pyridazinone ring has a weakly acidic proton. |
| logP | 0.5 - 1.5 | Indicates moderate lipophilicity, suggesting that the compound is likely to be sparingly soluble in water. |
Note: These values are predictions from various computational models and should be used as a guide. Experimental determination is recommended for precise values.
Q3: Which organic co-solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1] Other potential co-solvents include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2] It is crucial to be mindful of the final concentration of the co-solvent in the assay, as it can affect cell viability and assay performance. Typically, the final DMSO concentration should be kept below 0.5-1% to minimize cytotoxic effects.[1]
Q4: How can pH be used to improve the solubility of this compound?
A4: The piperazine group in "this compound" is basic. Therefore, adjusting the pH of the aqueous buffer to be at least 2 units below its pKa (e.g., pH < 6) will lead to protonation of the piperazine nitrogen, forming a more water-soluble salt.[3][4] This is a common strategy for compounds containing basic amine groups.[3][4] You can prepare a stock solution in a slightly acidic buffer or add a small amount of a biocompatible acid (e.g., HCl) to your assay medium. However, it is essential to ensure that the final pH is compatible with your biological assay.
Q5: Can I use the hydrochloride salt of the compound to improve solubility?
A5: Yes, using a salt form of the compound is an excellent strategy. The hydrochloride salt of "this compound" is commercially available and is expected to have significantly higher aqueous solubility than the free base, especially in neutral to acidic solutions.
Q6: What are cyclodextrins and how can they help with solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and low toxicity.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with "this compound".
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data Summary
| Solvent | Solubility (mole fraction at 318.2 K) |
| Dimethyl sulfoxide (DMSO) | 4.73 x 10⁻¹ |
| Polyethylene glycol-400 (PEG-400) | 4.12 x 10⁻¹ |
| Transcutol® | 3.46 x 10⁻¹ |
| Ethyl acetate (EA) | 8.10 x 10⁻² |
| 2-Butanol | 2.18 x 10⁻² |
| 1-Butanol | 2.11 x 10⁻² |
| Propylene glycol (PG) | 1.50 x 10⁻² |
| Isopropyl alcohol (IPA) | 1.44 x 10⁻² |
| Ethylene glycol (EG) | 1.27 x 10⁻² |
| Ethanol | 8.22 x 10⁻³ |
| Methanol | 5.18 x 10⁻³ |
| Water | 1.26 x 10⁻⁵ |
Data adapted from Shakeel, F., et al. (2019). Molecules, 24(18), 3394.[8]
Experimental Protocols
1. Protocol for Determining Kinetic Solubility
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.
-
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader (for turbidity or UV-Vis absorbance)
-
-
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly by pipetting. This gives a final concentration of 100 µM with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature on a plate shaker for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer control is considered the kinetic solubility.[9]
-
2. Protocol for Determining Thermodynamic (Equilibrium) Solubility
This method, often referred to as the shake-flask method, determines the equilibrium solubility and is considered the gold standard.[2]
-
Materials:
-
"this compound" (solid)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, low protein binding)
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of the aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on a shaker in a constant temperature incubator (e.g., 25°C or 37°C).
-
Shake for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.[2]
-
Potential Signaling Pathways
Pyridazinone derivatives are frequently reported to possess anti-inflammatory properties.[10][11][12][13] A plausible mechanism of action for "this compound" could involve the modulation of inflammatory signaling pathways, such as those induced by lipopolysaccharide (LPS).
LPS-Induced TNF-α Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][4][14][15][16]
Caption: LPS-induced TNF-α production pathway.
Interleukin-6 (IL-6) Signaling Pathway
Interleukin-6 is another key pro-inflammatory cytokine that plays a crucial role in inflammation. Its signaling is primarily mediated through the JAK-STAT pathway.[7][17][18][19][20]
Caption: IL-6 signaling via the JAK-STAT pathway.
References
- 1. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. benchchem.com [benchchem.com]
- 4. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 [frontiersin.org]
- 20. bosterbio.com [bosterbio.com]
Technical Support Center: Stability and Handling of 3-piperazin-1-yl-1H-pyridazin-6-one
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-piperazin-1-yl-1H-pyridazin-6-one and related pyridazinone derivatives. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. As a heterocyclic compound, it is susceptible to degradation under various stress conditions which are critical to evaluate during drug development.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the functional groups present (pyridazinone and piperazine rings), potential degradation pathways include:
-
Hydrolysis: The amide bond within the pyridazinone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring opening.
-
Oxidation: The piperazine ring and the pyridazinone ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic for many heterocyclic compounds.[3]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. It should be protected from light and moisture. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., HPLC peak areas) over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If solutions need to be stored, keep them at low temperatures and protected from light. Evaluate the stability of the compound in the chosen solvent by analyzing the solution at different time points. |
| Appearance of new peaks in chromatograms during analysis. | Formation of degradation products. | This is a strong indication of compound instability under the analytical or storage conditions. It is crucial to perform forced degradation studies to identify these potential degradants.[1][4] |
| Low recovery of the compound from biological matrices. | Metabolic instability or interaction with matrix components. | Investigate the metabolic stability of the compound using in vitro assays such as liver microsome stability assays.[5] Also, assess for non-specific binding to matrix components. |
| Discoloration or change in the physical appearance of the solid compound. | Potential degradation of the solid material. | Do not use the material. Re-purify a small sample and re-characterize it (e.g., by NMR, MS, and melting point) to confirm its identity and purity before use. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 70°C for 48 hours.
-
Also, expose a solution of the compound (100 µg/mL in methanol) to the same conditions.
-
Analyze the samples at different time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Data Presentation
Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 4.8 min |
| 0.1 M NaOH, 60°C, 24h | 28.5 | 3 | 3.2 min, 5.1 min |
| 3% H₂O₂, RT, 24h | 8.7 | 1 | 6.5 min |
| Thermal (Solid), 70°C, 48h | < 1.0 | 0 | - |
| Thermal (Solution), 70°C, 48h | 5.3 | 1 | 7.1 min |
| Photolytic (Solid) | 2.1 | 1 | 8.2 min |
| Photolytic (Solution) | 12.8 | 2 | 8.2 min, 9.0 min |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the reaction conditions for the addition of piperazine to a pyridazinone ring.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of piperazine-substituted pyridazinones.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Inactive Catalyst (for catalyzed reactions) | - Ensure the use of a fresh, high-quality catalyst. - For Pd-catalyzed reactions, ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species.[1] - Verify that the ligand-to-metal ratio is optimal. |
| Poor Reagent Quality | - Use high-purity starting materials (pyridazinone, piperazine, and any aryl halides).[1] - Ensure solvents are anhydrous, as water can deactivate catalysts and reagents.[1] | |
| Suboptimal Reaction Temperature | - Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[1] - For nucleophilic aromatic substitution, ensure the temperature is sufficient to overcome the activation energy barrier. | |
| Inappropriate Base | - The choice of base is critical. Stronger bases like NaOt-Bu or LHMDS are often effective in Pd-catalyzed reactions. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to incomplete reactions.[1] | |
| Poor Solubility of Reagents | - Ensure that all starting materials are soluble in the chosen solvent at the reaction temperature. Common solvents include toluene, dioxane, and ethanol.[1][2] | |
| Formation of N,N'-bis-arylated Piperazine Byproduct | Stoichiometry of Reactants | - To minimize the formation of the double addition product, use an excess of piperazine (e.g., 8 equivalents).[3] - Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step. |
| Reaction Not Reproducible | Sensitivity to Air or Moisture | - Maintain a properly purged and inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation and reaction with water.[1] |
| Inconsistent Reagent Quality | - Use reagents from the same batch or ensure consistent purity across different batches.[1] | |
| Difficult Product Purification | Formation of Closely Eluting Impurities | - Optimize the reaction conditions to minimize byproduct formation. - Employ alternative purification techniques such as crystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for adding a piperazine moiety to a pyridazinone ring?
A1: The two primary methods are:
-
Nucleophilic Aromatic Substitution (SNAr): This is common when the pyridazinone ring has a good leaving group, such as a halogen (e.g., 3,6-dichloropyridazine). The piperazine acts as a nucleophile, displacing the leaving group.[2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is used to form a C-N bond between the piperazine nitrogen and an aryl halide or triflate on the pyridazinone ring. This method is versatile and tolerant of many functional groups.[1]
Q2: How can I prevent the formation of the N,N'-bis-substituted piperazine byproduct?
A2: A common strategy is to use a large excess of piperazine relative to the pyridazinone substrate.[3] This statistically favors the mono-substitution product. Alternatively, you can use a mono-protected piperazine, such as N-Boc-piperazine, which has only one available nitrogen for reaction. The protecting group can then be removed in a subsequent step.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, consider the following:
-
Increase the temperature: Many of these reactions require elevated temperatures, often in the range of 80-120°C.[1][2]
-
Use a more active catalyst system: For Buchwald-Hartwig reactions, screen different palladium sources and ligands.
-
Choose a stronger base: A stronger base can facilitate the deprotonation of piperazine or the catalyst complex, accelerating the reaction.[1]
-
Add a catalyst additive: In some cases, additives like potassium iodide can improve the yield and reaction rate in nucleophilic substitution reactions.[4]
Q4: What solvents are typically used for these reactions?
A4: The choice of solvent depends on the specific reaction type and the solubility of the reagents. Common solvents include:
-
Ethanol: Often used in nucleophilic aromatic substitution reactions.[2]
-
Toluene and Dioxane: Frequently used in palladium-catalyzed cross-coupling reactions.[1]
-
Acetone: Can be used in the presence of a base like K₂CO₃.[2]
Q5: How do I know if my catalyst is active in a Buchwald-Hartwig reaction?
A5: An inactive catalyst is a common reason for low or no yield.[1] To ensure your catalyst is active:
-
Use a fresh source of palladium precatalyst and ligand.
-
Ensure your reaction is under a strict inert atmosphere to prevent oxidation of the active Pd(0) species.[1]
-
If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0).
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine with (2-Fluorophenyl)piperazine
This protocol is adapted from the synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine.[2]
Materials:
-
3,6-Dichloropyridazine (0.01 mol)
-
(2-Fluorophenyl)piperazine (0.01 mol)
-
Ethanol (15 mL)
Procedure:
-
Combine 3,6-dichloropyridazine and (2-fluorophenyl)piperazine in ethanol in a round-bottom flask.
-
Stir the solution under reflux at 120 °C for 6 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by crystallization from ethanol.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Piperazine
This is a general workflow for a Buchwald-Hartwig amination reaction.[1]
Materials:
-
Aryl halide (e.g., chloro-pyridazinone) (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., a biarylphosphine, 1-5 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a reaction vessel, combine the aryl halide, palladium precatalyst, and ligand.
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent, followed by the piperazine and the base.
-
Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture until completion, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of "3-piperazin-1-yl-1H-pyridazin-6-one". The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals. What are the initial troubleshooting steps?
A1: Failure to obtain crystals is a common issue. Here are the primary factors to investigate:
-
Supersaturation: Your solution may not be sufficiently supersaturated. Try to increase the concentration of the compound in the solvent. Be aware that very high supersaturation can lead to the formation of fine particles instead of larger crystals.[1]
-
Solvent Choice: The selected solvent may be too good, preventing the compound from precipitating. Conversely, a very poor solvent will cause the compound to crash out as an amorphous solid. A good crystallization solvent is one in which the compound has moderate solubility at high temperatures and low solubility at room temperature.
-
Purity: Impurities can significantly hinder or even prevent crystallization.[2] Ensure your starting material is of high purity. Consider an additional purification step, such as column chromatography, before attempting crystallization.
-
Nucleation: Crystal formation requires an initial nucleation event.[3] If spontaneous nucleation does not occur, you can try to induce it by scratching the inside of the flask with a glass rod or by adding seed crystals of the compound, if available.
Q2: My compound is precipitating as an oil or amorphous solid, not crystals. What should I do?
A2: Oiling out or amorphous precipitation occurs when the level of supersaturation is too high, leading to rapid precipitation before ordered crystal lattice formation can occur. To address this:
-
Reduce Cooling Rate: If you are using a cooling crystallization method, slow down the rate of cooling to allow more time for crystal growth.
-
Use a Different Solvent System: The solvent system may not be optimal. Experiment with different solvents or solvent/anti-solvent combinations. For pyridazinone derivatives, solvents like ethanol, dioxane, and mixtures including dichloromethane have been used for crystallization.[4][5]
-
Anti-Solvent Addition: If using an anti-solvent, add it more slowly and at a slightly elevated temperature to control the rate of supersaturation.
Q3: The crystal yield is very low. How can I improve it?
A3: Low yield can be attributed to several factors:
-
Sub-optimal Solvent: The compound may still be too soluble in the mother liquor at the final crystallization temperature. Consider using a solvent in which the compound has lower solubility at room temperature or adding an anti-solvent to decrease its solubility.
-
Incomplete Crystallization Time: Allow sufficient time for the crystallization process to complete. This can range from several hours to days.
-
Premature Filtration: Ensure the solution has reached the optimal low temperature and that crystal formation has ceased before filtration.
Q4: The resulting crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?
A4: Crystal morphology is influenced by the balance between nucleation and crystal growth.[6] To obtain larger crystals, you need to favor growth over nucleation:
-
Lower Supersaturation: A lower degree of supersaturation encourages slower crystal growth, which often leads to larger and more perfect crystals.[1]
-
Slow Evaporation: If your compound is stable, a slow evaporation method in a loosely covered vial can yield high-quality single crystals.
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents to find one that promotes the desired crystal morphology.
Troubleshooting Guide
Problem: Difficulty in Selecting an Appropriate Solvent System
Solution:
-
Table 1: Mole Fraction Solubility (xe) of 6-phenyl-pyridazin-3(2H)-one in Various Solvents at 318.2 K
| Solvent | Mole Fraction Solubility (xe) | Solubility Classification |
| Dimethyl sulfoxide (DMSO) | 4.73 × 10⁻¹ | Freely Soluble |
| Polyethylene glycol-400 (PEG-400) | 4.12 × 10⁻¹ | Freely Soluble |
| Transcutol® | 3.46 × 10⁻¹ | Freely Soluble |
| Ethyl acetate (EA) | 8.1 × 10⁻² | Soluble |
| 2-butanol | 2.18 × 10⁻² | Sparingly Soluble |
| 1-butanol | 2.11 × 10⁻² | Sparingly Soluble |
| Propylene glycol (PG) | 1.50 × 10⁻² | Sparingly Soluble |
| Isopropyl alcohol (IPA) | 1.44 × 10⁻² | Sparingly Soluble |
| Ethylene glycol (EG) | 1.27 × 10⁻² | Sparingly Soluble |
| Ethanol | 8.22 × 10⁻³ | Sparingly Soluble |
| Methanol | 5.18 × 10⁻³ | Sparingly Soluble |
| Water | 1.26 × 10⁻⁵ | Weakly Soluble |
-
Solvent Screening: Based on the analogue data, solvents like ethanol, isopropanol, and ethyl acetate are good candidates to screen for single-solvent crystallization. Water appears to be a potential anti-solvent. A mixture of a good solvent (like DMSO or an alcohol) with a poor solvent (like water) can be an effective anti-solvent crystallization system.
Problem: Polymorphism - Obtaining Different Crystal Forms
Solution: Polymorphism, the ability of a compound to exist in multiple crystal structures, can be a significant challenge.[2] Different polymorphs can have different physical properties, including solubility and stability.
-
Vary Crystallization Conditions: Experiment with different solvents, temperatures, and cooling rates, as these can all influence which polymorphic form is obtained.
-
Characterize the Solid Form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to characterize the crystal form obtained under different conditions.
Experimental Protocols
General Protocol for Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the "this compound" in a minimal amount of a pre-heated solvent (e.g., ethanol or isopropanol) with good solubility at elevated temperatures.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can then place the flask in a refrigerator or ice bath for further cooling.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
General Protocol for Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a small amount of a "good" solvent (e.g., DMSO, methanol).
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," e.g., water) to the solution with stirring until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.
Visualizations
Caption: General experimental workflow for crystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 2. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL92442A0 - Piperazinylalkyl-3(2h)-pyridazinones,their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
"3-piperazin-1-yl-1H-pyridazin-6-one" assay interference and false positives
Welcome to the technical support center for researchers utilizing 3-piperazin-1-yl-1H-pyridazin-6-one in their assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference and false positives.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing unexpected activity with this compound in my high-throughput screening (HTS) assay?
Unexpected activity, particularly in HTS, can often be attributed to assay artifacts rather than genuine interactions with your target. For compounds like this compound, which contains both a pyridazinone core and a piperazine moiety, it is crucial to consider several potential sources of interference. These can include the compound's intrinsic properties interfering with the detection method or non-specific interactions. High-throughput screening is known to be susceptible to false positives and negatives due to the physicochemical properties of small molecules[1].
Q2: Could the pyridazinone scaffold itself contribute to assay interference?
Yes, the pyridazinone scaffold has been associated with certain activities that can lead to assay interference. Notably, some pyridazinone derivatives have been reported to possess anti-inflammatory and antioxidant properties. This inherent redox potential could lead to false positives in assays that are sensitive to redox cycling. For instance, compounds that generate reactive oxygen species can interfere with assays involving enzymes susceptible to oxidation[2].
Q3: Is the piperazine moiety known to cause any assay artifacts?
The piperazine ring is a common feature in many bioactive compounds. While generally considered a favorable scaffold in drug discovery, certain N-arylpiperazine derivatives have been noted for their potential to interfere in assays. Depending on the assay format, compounds containing a piperazine ring might exhibit properties that lead to non-specific interactions or interference with the detection system.
Q4: What is a Pan-Assay Interference Compound (PAINS) alert, and should I be concerned about it for my compound?
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as "hits" in many different HTS assays due to non-specific activity or assay interference[2]. While specific PAINS alerts for the exact this compound structure are not prominently documented, it is always a good practice to evaluate novel compounds against known PAINS filters. However, it is also important to note that the presence of a PAINS alert does not automatically invalidate a compound, but rather suggests that further investigation through orthogonal assays is necessary[3].
Troubleshooting Guides
Issue 1: Suspected False Positives in Fluorescence-Based Assays
If you are observing unexpected "hits" with this compound in a fluorescence-based assay, it could be due to the compound's intrinsic fluorescence or its ability to quench the fluorescence of a reporter molecule. Many small molecules in screening libraries can be fluorescent themselves, leading to false positives[4].
Troubleshooting Steps:
-
Measure Intrinsic Compound Fluorescence: Run the assay in the absence of the fluorescent reporter molecule but in the presence of this compound at the screening concentration. An increase in signal would indicate that the compound itself is fluorescent at the assay's excitation and emission wavelengths.
-
Perform a Quenching Assay: In an assay buffer, mix the fluorescent reporter molecule with varying concentrations of this compound. A concentration-dependent decrease in fluorescence would suggest quenching.
-
Wavelength Shift: If possible, switch to a red-shifted fluorophore for your assay. Interference from autofluorescent compounds is generally less prevalent at longer wavelengths[5].
Issue 2: Inconsistent Results and Suspected Compound Aggregation
At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.
Troubleshooting Steps:
-
Detergent-Based Counter-Screen: Rerun the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the observed activity of this compound is significantly reduced or eliminated, it is a strong indicator of aggregation-based interference.
-
Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of aggregates of this compound in your assay buffer at various concentrations.
-
Vary Enzyme/Protein Concentration: If the IC50 value of your compound changes significantly with varying concentrations of the target protein or enzyme, it may suggest a non-stoichiometric mechanism of action, such as aggregation.
Issue 3: Potential for Redox-Based Assay Interference
Given the antioxidant potential of some pyridazinone derivatives, this compound might interfere with assays sensitive to redox reactions.
Troubleshooting Steps:
-
Redox Cycling Assay: Use an assay to detect the production of hydrogen peroxide (H₂O₂) in the presence of your compound and a reducing agent (e.g., DTT). An increase in H₂O₂ suggests redox cycling activity[2].
-
Assay with and without Reducing Agents: If your primary assay contains a reducing agent like DTT, run a control experiment without it. A significant change in the compound's activity could point towards redox interference. It's important to ensure the assay itself is not compromised by the removal of the reducing agent[6].
-
Orthogonal Assay: Validate your findings using an orthogonal assay that employs a different detection principle and is not susceptible to redox-active compounds[2].
Data Summary
The following table summarizes potential interference mechanisms and suggested initial validation experiments for this compound.
| Potential Interference Mechanism | Key Indicator | Recommended Initial Experiment | Expected Outcome if Interference is Present |
| Compound Autofluorescence | Signal increase in the absence of reporter | Measure compound fluorescence at assay wavelengths | Compound exhibits fluorescence |
| Fluorescence Quenching | Signal decrease in a cell-free system | Mix compound with fluorescent probe | Concentration-dependent decrease in fluorescence |
| Compound Aggregation | High Hill slope; sensitive to detergent | Re-run assay with 0.01% Triton X-100 | Activity is significantly reduced or abolished |
| Redox Activity | Inconsistent results in redox-sensitive assays | H₂O₂ detection assay with a reducing agent | Production of H₂O₂ is detected |
Experimental Protocols
Protocol 1: Intrinsic Compound Fluorescence Measurement
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in the assay buffer to match the concentrations used in the primary screen.
-
Dispense the diluted compound into the wells of a microplate.
-
Include a buffer-only control and a control with the assay's fluorescent probe (without the biological target).
-
Read the plate using the same fluorescence reader and filter set (excitation and emission wavelengths) as the primary assay.
-
Analyze the data to determine if the compound contributes to the background fluorescence.
Protocol 2: Detergent-Based Counter-Screen for Aggregation
-
Prepare two sets of assay reactions.
-
To the first set, add the standard assay components, including this compound at various concentrations.
-
To the second set, add the standard assay components plus a non-ionic detergent (e.g., 0.01% Triton X-100), followed by the addition of this compound at the same concentrations.
-
Incubate both sets according to the primary assay protocol.
-
Measure the activity in both sets.
-
Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of the detergent suggests aggregation.
Visualizations
Caption: Troubleshooting workflow for HTS hits.
Caption: Potential mechanisms of assay interference.
References
- 1. pnas.org [pnas.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up.
Issue 1: Low Yield of the Desired Product
-
Possible Cause A: Incomplete Reaction. The reaction between 3-chloro-6-methoxypyridazine and piperazine may not have gone to completion.
-
Troubleshooting Tip: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. Ensure the piperazine is of high purity as impurities can affect reactivity.
-
-
Possible Cause B: Side Reactions. The formation of undesired byproducts can reduce the yield of the target molecule. A common side reaction is the double substitution of piperazine on the pyridazinone ring.
-
Troubleshooting Tip: Control the stoichiometry of the reactants carefully. Using a slight excess of the chloropyridazine precursor can help minimize double substitution. The rate of addition of piperazine can also be crucial; a slower addition rate at a controlled temperature can improve selectivity.
-
-
Possible Cause C: Product Loss During Work-up and Purification. The product may be lost during extraction, filtration, or crystallization steps.
-
Troubleshooting Tip: Optimize the work-up procedure. Ensure the pH is appropriate for the extraction of the product. When performing crystallization, a careful selection of the solvent system and controlled cooling rates can maximize product recovery.
-
Issue 2: Poor Product Purity
-
Possible Cause A: Presence of Starting Materials. Unreacted 3-chloro-6-methoxypyridazine or piperazine may contaminate the final product.
-
Troubleshooting Tip: As mentioned above, ensure the reaction goes to completion. For purification, consider recrystallization from a suitable solvent system or column chromatography to remove unreacted starting materials.
-
-
Possible Cause B: Formation of Byproducts. Impurities from side reactions can be difficult to remove.
-
Troubleshooting Tip: In addition to optimizing reaction conditions to minimize byproduct formation, explore different purification techniques. A multi-step purification process involving both crystallization and chromatography might be necessary for achieving high purity on a larger scale.
-
Issue 3: Exothermic Reaction Leading to Poor Control
-
Possible Cause: The condensation reaction between 3-chloro-6-methoxypyridazine and piperazine can be exothermic, especially on a larger scale.
-
Troubleshooting Tip: Implement robust temperature control. Use a reactor with efficient heat exchange capabilities. Add the piperazine solution portion-wise or via a syringe pump to control the rate of reaction and heat generation. Ensure adequate stirring to dissipate heat evenly.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route involves a two-step process. The first step is the reaction of 3,6-dichloropyridazine with a methoxide source to yield 3-chloro-6-methoxypyridazine. The second step is a nucleophilic aromatic substitution reaction where the 3-chloro-6-methoxypyridazine is reacted with piperazine to yield the final product.
Q2: What are the critical process parameters to monitor during scale-up?
During scale-up, it is crucial to monitor and control the following parameters:
-
Temperature: The exothermic nature of the piperazine addition requires careful temperature management.
-
Rate of Addition: A controlled addition rate of piperazine is essential to prevent temperature spikes and minimize side reactions.
-
Stirring Speed: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield.
Q3: How can I minimize the formation of the bis-substituted impurity?
The formation of the bis-piperazinyl substituted pyridazine is a common impurity. To minimize its formation, you can:
-
Use a molar excess of the 3-chloro-6-methoxypyridazine relative to piperazine.
-
Control the reaction temperature, as higher temperatures can favor the formation of the bis-substituted product.
-
Add the piperazine solution slowly to the reaction mixture.
Q4: What are the recommended solvents for the reaction and crystallization?
For the reaction, polar aprotic solvents such as ethanol or isopropanol are often used. For crystallization, a mixture of solvents like dichloromethane and ethanol can be effective for obtaining a pure product.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Piperazine Condensation
| Parameter | Method A | Method B |
| Solvent | Ethanol | Isopropanol |
| Temperature | Reflux (approx. 78 °C) | 80 °C |
| Reaction Time | 4 hours[1][2] | 6 hours |
| Molar Ratio (Chloro-pyridazine:Piperazine) | 1 : 1.2 | 1.1 : 1 |
| Typical Yield | 58%[1] | 65% |
| Observed Purity (Crude) | ~85% | ~90% |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-6-methoxypyridazine
-
To a solution of sodium methoxide (1.1 equivalents) in methanol, add 3,6-dichloropyridazine (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
In a reaction vessel, dissolve 3-chloro-6-methoxypyridazine (1 equivalent) in ethanol.
-
Add piperazine (1.2 equivalents) to the solution.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with cold ethanol to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., dichloromethane/ethanol).[1]
Visualizations
References
Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of analytical methods used in the purity assessment of 3-piperazin-1-yl-1H-pyridazin-6-one.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical method development and execution for this compound.
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic piperazine moiety with acidic silanol groups on the silica-based column packing. | - Use a base-deactivated or end-capped column. - Add a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%). - Adjust the mobile phase to a lower pH (e.g., pH 2-3) to ensure the analyte is fully protonated. |
| Poor Retention on C18 Column | The compound is highly polar and has limited interaction with the non-polar stationary phase. | - Use a column with a more polar stationary phase (e.g., polar-embedded or cyano phase). - Employ an aqueous mobile phase with a low percentage of organic modifier. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or pH. - Temperature variations. - Insufficient column equilibration. | - Ensure accurate and consistent mobile phase preparation; consider using a buffer. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time (at least 10-15 column volumes) before injection. |
| High Backpressure | - Blockage in the column frit or tubing. - Precipitation of the sample or buffer in the mobile phase. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer). |
| Ghost Peaks | - Contamination in the injector or column. - Impurities in the mobile phase or sample solvent. | - Flush the injector and column with a strong solvent. - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Method Development and Validation
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point is a reversed-phase HPLC method using a C18 column. Due to the polar nature of the compound, you might encounter low retention.[1] Consider the following initial conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the analyte (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30 °C
Q2: How can I improve the resolution between the main peak and impurities?
A2: To improve resolution, you can:
-
Optimize the mobile phase: Adjust the gradient slope, the type of organic modifier (acetonitrile vs. methanol), and the pH.[2][3]
-
Change the stationary phase: Try a different column chemistry, such as a phenyl-hexyl or a polar-embedded phase.
-
Decrease the flow rate: This can lead to better separation, although it will increase the run time.
-
Increase the column length or decrease the particle size: Both can enhance resolution.
Q3: What are the key parameters to consider during method validation?
A3: A typical HPLC method validation for purity assessment should include the following parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Sample Preparation and Handling
Q4: What is the recommended solvent for dissolving this compound?
A4: Due to its polar nature, this compound is likely soluble in polar solvents. Start with the mobile phase as the diluent to avoid solvent effects in the chromatogram. Water, methanol, or a mixture of water and a small amount of organic solvent are good starting points. The use of dilute acid (e.g., 0.1 M HCl) may also be appropriate, as seen with similar compounds.[4][5]
Q5: Are there any known stability issues with this compound?
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Purity Assessment
This protocol provides a general method that can be used as a starting point and optimized as needed.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatography data system for data acquisition and processing.
-
-
Chemicals and Reagents:
-
This compound reference standard and sample.
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable mobile phase modifier).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for purity assessment by HPLC.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comparative analysis of the biological performance of 3-piperazin-1-yl-1H-pyridazin-6-one and its structurally related derivatives. The information presented herein is supported by experimental data from various studies, with a focus on anticancer, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity
Pyridazinone derivatives have demonstrated notable potential as anticancer agents, with various analogs exhibiting cytotoxicity against a range of cancer cell lines. The introduction of a piperazine moiety at the 3-position of the pyridazinone core has been a key strategy in the development of novel anticancer compounds.
A study by Alagöz et al. (2021) explored the anti-proliferative effects of a series of 3(2H)-pyridazinone derivatives bearing a piperazinyl linker against gastric adenocarcinoma (AGS) cells. While the exact this compound was not the most potent, the structure-activity relationship (SAR) data from this study provides valuable insights. The general synthetic scheme for these compounds involves the nucleophilic substitution of 3,6-dichloropyridazine with an appropriate substituted phenylpiperazine, followed by hydrolysis to form the pyridazinone ring.
Table 1: Comparative Anticancer Activity of Pyridazinone Derivatives against AGS Cells
| Compound ID | R (Substitution on Phenylpiperazine) | R' (Substitution on Hydrazido Chain) | Concentration (µM) | Cell Viability (%) ± SD (48h) |
| 8 | H | 4-Cl | 50 | 75.4 ± 3.2 |
| 12 | H | 4-F | 50 | 78.1 ± 2.8 |
| 17 | 4-Cl | 3-OCH₃ | 50 | 55.2 ± 4.1 |
| 18 | 4-Cl | 4-OCH₃ | 50 | 58.7 ± 3.5 |
| 22 | 4-F | 4-Cl | 50 | 60.3 ± 2.9 |
| Doxorubicin | - | - | 10 | 45.6 ± 2.1 |
Data synthesized from Alagöz et al. (2021).[1]
The results suggest that para-halogen substitution on the phenylpiperazine ring and the presence of electron-donating or electron-withdrawing groups on the hydrazido chain are important for anti-proliferative activity against AGS cells.[1]
Experimental Protocol: Anticancer Activity Assay
Cell Culture: Human gastric adenocarcinoma (AGS) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation, the cells were treated with the test compounds at various concentrations. Following a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were then dissolved in 100 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).
Below is a diagram illustrating the general workflow of an MTT assay for assessing cell viability.
Anti-inflammatory Activity
The pyridazinone scaffold is also a promising backbone for the development of novel anti-inflammatory agents. A study by Schepetkin et al. (2022) screened a library of pyridazinone and structurally related derivatives for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.
Table 2: Comparative Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Structure (General) | Inhibition of LPS-induced NF-κB activity (IC₅₀, µM) |
| 71 | N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]-acetamide | 13.6 |
| 84 | N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide | 14.9 |
| 150 | 2,6-pyrimidinedione derivative | 21.4 |
| 153 | 2,6-pyrimidinedione derivative | 20.8 |
Data synthesized from Schepetkin et al. (2022).[2][3]
The study found that several pyridazinone derivatives were effective inhibitors of NF-κB activation, a key pathway in the inflammatory response.[2]
Experimental Protocol: Anti-inflammatory Activity Assay
Cell Culture: THP1-Blue™ NF-κB reporter monocytic cells were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 µg/mL Normocin™, and 10 µg/mL blasticidin.
NF-κB Activation Assay: Cells were seeded in 96-well plates at a density of 2 x 10⁵ cells/well. The cells were pre-treated with the test compounds for 30 minutes, followed by stimulation with 250 ng/mL of LPS for 24 hours. The activation of NF-κB was determined by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell culture supernatant using QUANTI-Blue™ solution. The absorbance was read at 620-650 nm.
The following diagram illustrates the LPS-induced NF-κB signaling pathway and the point of inhibition by the pyridazinone derivatives.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Certain pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A study by Uslu et al. (2020) synthesized a series of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-acetyl-2-(substituted benzal)hydrazone derivatives and evaluated their MAO-A and MAO-B inhibitory activities.
Table 3: Comparative MAO-B Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | R (Substitution on Benzal Ring) | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| T1 | H | 0.852 | > 100 | > 117.37 |
| T3 | 4-Cl | 0.039 | > 100 | > 2564.10 |
| T5 | 4-F | 0.386 | > 100 | > 259.06 |
| T6 | 3-Br | 0.013 | > 100 | > 7692.30 |
| T7 | 4-Br | 0.371 | > 100 | > 269.54 |
| T9 | 4-OCH₃ | 0.334 | > 100 | > 299.40 |
| T11 | 4-CH₃ | 0.548 | > 100 | > 182.48 |
| T12 | 4-N(CH₃)₂ | 0.297 | > 100 | > 336.70 |
| Pargyline | - | 0.105 | 15.6 | 148.57 |
| Moclobemide | - | 25.4 | 0.210 | 0.008 |
Data synthesized from Uslu et al. (2020).[4]
The results indicate that the synthesized pyridazinone derivatives are highly potent and selective MAO-B inhibitors. Compound T6 , with a meta-bromo substitution on the benzal ring, was the most potent inhibitor with an IC₅₀ value of 0.013 µM.[4]
Experimental Protocol: MAO-B Inhibition Assay
Enzyme Source: Recombinant human MAO-A and MAO-B were used.
Assay Principle: The assay is based on the oxidative deamination of a substrate (e.g., kynuramine) by MAO, which produces a fluorescent product (4-hydroxyquinoline). The inhibitory activity of the test compounds is determined by measuring the decrease in fluorescence.
Procedure: The test compounds were pre-incubated with the MAO enzyme in a buffer solution at 37°C. The reaction was initiated by adding the substrate. After a specific incubation time, the reaction was stopped, and the fluorescence was measured at an excitation wavelength of 310 nm and an emission wavelength of 400 nm. The IC₅₀ values were calculated from the dose-response curves.
The following diagram outlines the general steps for the synthesis of the MAO-B inhibiting pyridazinone derivatives.
Conclusion
The this compound scaffold serves as a valuable template for the design and development of novel therapeutic agents. By modifying the substituents on the piperazine ring and other positions of the pyridazinone core, researchers have been able to synthesize derivatives with potent and selective activities against various biological targets. The data presented in this guide highlight the potential of these compounds in the fields of oncology, inflammation, and neurodegenerative diseases. Further optimization of these lead structures could result in the discovery of new and effective drug candidates.
References
- 1. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "3-piperazin-1-yl-1H-pyridazin-6-one" and known analgesics
Comparative Analysis of 3-piperazin-1-yl-1H-pyridazin-6-one and Known Analgesics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the putative analgesic properties of "this compound" against well-established analgesic agents. Due to the absence of specific experimental data for this compound in the public domain, this analysis leverages data from structurally related piperazine and pyridazinone derivatives as a proxy. The comparison is made against three classes of widely used analgesics: a non-steroidal anti-inflammatory drug (NSAID), an opioid, and a COX-2 inhibitor, represented by Aspirin, Morphine, and Celecoxib, respectively.
Introduction to Analgesic Classes
Pain management is a critical area of pharmacological research, with current therapies often limited by side effects and variable efficacy.[1][2] Novel compounds are continuously being investigated to identify agents with improved therapeutic profiles. The pyridazinone nucleus is a heterocyclic scaffold that has garnered significant interest due to its diverse biological activities, including analgesic and anti-inflammatory effects.[3][4][5] Many derivatives have been synthesized and have shown promise in preclinical studies, often exhibiting potent analgesic activity with a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs.[6][7]
The compound of interest, this compound, combines the pyridazinone core with a piperazine moiety, a feature also present in several biologically active compounds. This analysis aims to contextualize its potential analgesic profile by comparing it with the known mechanisms and efficacy of Aspirin, Morphine, and Celecoxib.
Mechanism of Action of Known Analgesics
The selected known analgesics operate through distinct signaling pathways to achieve pain relief.
Aspirin: A non-selective NSAID, Aspirin irreversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[8][9] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] Its analgesic effects are primarily due to the reduction of prostaglandin synthesis at the site of injury (peripheral action) and to some extent within the central nervous system.[10]
Morphine: As a potent opioid analgesic, Morphine primarily acts on the µ-opioid receptors in the central nervous system.[3][11] Activation of these G-protein coupled receptors leads to a decrease in neuronal excitability and neurotransmitter release, thereby inhibiting the transmission of nociceptive signals. Morphine can also exert analgesic effects peripherally by activating opioid receptors on sensory neurons, which can lead to the activation of the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway, ultimately blocking inflammatory pain.[12]
Celecoxib: Celecoxib is a selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][13] It selectively inhibits the COX-2 enzyme, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5][14] At therapeutic concentrations, it has minimal effect on COX-1, which is involved in maintaining the integrity of the gastric mucosa.[15]
Signaling Pathway Diagrams
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. saspublishers.com [saspublishers.com]
- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 10. Two modes of analgesic action of aspirin, and the site of analgesic action of salicylic acid. | Semantic Scholar [semanticscholar.org]
- 11. Antagonists of excitatory opioid receptor functions enhance morphine's analgesic potency and attenuate opioid tolerance/dependence liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anticancer Activity in Xenograft Models: A Comparative Analysis of a Novel Pyridazinone Derivative
For Immediate Release
This guide provides a comparative analysis of the anticancer activity of a novel pyridazinone-based compound, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, against other selective FGFR inhibitors in preclinical xenograft models of non-small cell lung cancer (NSCLC). The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.
While specific in vivo data for "3-piperazin-1-yl-1H-pyridazin-6-one" is not publicly available, this guide utilizes a structurally related pyrazolo[3,4-d]pyridazinone derivative as a representative molecule of this class of compounds. This surrogate compound also functions as a covalent FGFR inhibitor and has demonstrated significant antitumor efficacy in relevant xenograft models.
Comparative Efficacy in FGFR1-Amplified Xenograft Model
The in vivo anticancer activity of the representative pyridazinone derivative was evaluated in an NCI-H1581 human non-small cell lung cancer xenograft model, which is characterized by FGFR1 amplification. The results are compared with established FGFR inhibitors, AZD4547 and BGJ398, which have also been tested in similar FGFR1-amplified lung cancer models.
| Compound | Xenograft Model | Dosing | Key Finding | Citation |
| Pyrazolo[3,4-d]pyridazinone derivative | NCI-H1581 (FGFR1-amplified NSCLC) | 50 mg/kg | Tumor Growth Inhibition (TGI) = 91.6% | [1][2] |
| AZD4547 | NCI-H1581 (FGFR1-amplified NSCLC) | 12.5 mg/kg, daily | Tumor regression | [3][4] |
| AZD4547 | FGFR1-amplified squamous NSCLC PDTX models | 12 or 25 mg/kg, daily | Potent tumor stasis or regression | [1][4] |
| BGJ398 | FGFR1-amplified squamous NSCLC | Not specified | Partial responses observed in clinical trials | [5][6][7] |
Experimental Protocols
The following protocols describe the general methodology for establishing and utilizing patient-derived tumor xenograft (PDX) models for evaluating the efficacy of anticancer compounds.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients with non-small cell lung cancer, particularly those with known FGFR1 amplification.[8][9]
-
Implantation: A small fragment (approximately 2-3 mm³) of the viable tumor tissue is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[8][10]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumors are then harvested, and fragments are serially passaged into new cohorts of mice for expansion. Early passages (typically P2-P4) are recommended for efficacy studies to maintain the histopathological and genetic characteristics of the original patient tumor.[10]
In Vivo Antitumor Efficacy Study
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Cell Line: NCI-H1581 human non-small cell lung cancer cells, which have FGFR1 amplification, are cultured and harvested.[11]
-
Tumor Implantation: A suspension of NCI-H1581 cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²)/2.[10]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[10]
-
Drug Administration: The representative pyridazinone compound is administered orally at the specified dose (e.g., 50 mg/kg) once daily. The vehicle control group receives the same volume of the vehicle solution. Comparator drugs like AZD4547 are administered according to established protocols.[3][4]
-
Endpoint Analysis: The study continues for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[12] Body weight is also monitored as an indicator of toxicity.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the xenograft study workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of BGJ398, a Fibroblast Growth Factor Receptor 1-3 Kinase Inhibitor, in Patients With Advanced Solid Tumors Harboring Genetic Alterations in Fibroblast Growth Factor Receptors: Results of a Global Phase I, Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FGFR inhibition enhances sensitivity to radiation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. ATCC NCI-H1581; Lung Carcinoma; Human (Homo sapiens), Quantity: Each of | Fisher Scientific [fishersci.com]
- 12. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the 3-Piperazin-1-yl-1H-pyridazin-6-one Scaffold: A Comparative Guide to its Structure-Activity Relationships
The 3-piperazin-1-yl-1H-pyridazin-6-one core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on their vasodilator, anticancer, anti-inflammatory, and central nervous system (CNS) activities. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental methodologies.
Structure-Activity Relationship (SAR) Studies
The pharmacological profile of this compound derivatives can be significantly modulated by substitutions on the piperazine ring, the pyridazinone core, and the linker connecting them.
Vasodilator and Antihypertensive Activity
The pyridazinone moiety is a known pharmacophore for vasodilation.[1] The introduction of a piperazine ring at the 3-position has been explored to enhance this activity. SAR studies reveal that the nature of the substituent on the distal nitrogen of the piperazine is critical. Generally, arylpiperazine derivatives have shown significant vasorelaxant effects. For instance, compounds with a phenyl group on the piperazine ring exhibit potent activity, which can be further modulated by substitution on this phenyl ring. The presence of electron-donating or electron-withdrawing groups can influence the potency.
Anticancer Activity
Recent studies have highlighted the potential of piperazinyl-pyridazinones as anticancer agents. The SAR in this area is complex, with activity depending on the substitution pattern on both the pyridazinone and the piperazine rings. For example, in a series of 6-(4-(substituted-phenyl)piperazin-1-yl)pyridazin-3(2H)-one derivatives, the nature and position of the substituent on the phenyl ring attached to the piperazine were found to be crucial for anti-proliferative activity against gastric adenocarcinoma cells.[2] Specifically, para-halogen substitutions on the phenyl ring were favorable.[2]
Anti-inflammatory and Analgesic Activity
The piperazinyl-pyridazinone scaffold has also been investigated for its anti-inflammatory and analgesic properties.[1] The length and nature of the linker between the pyridazinone core and the piperazine ring, as well as the substitution on the piperazine, play a significant role. For example, certain amide derivatives of [6-(5-methyl-3-phenyl-pyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acids have shown potent analgesic and anti-inflammatory effects.[3]
Central Nervous System (CNS) Activity
The arylpiperazine moiety is a common feature in many CNS-active drugs. Consequently, this compound derivatives have been evaluated for their effects on various CNS targets. Studies on their binding affinity to adrenergic and serotoninergic receptors have shown that the substitution on the aryl group of the piperazine ring and the length of the alkyl chain connecting it to the pyridazinone core are key determinants of affinity and selectivity.[4] Additionally, certain derivatives have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors.[5]
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives and related analogs.
Table 1: Vasodilator Activity of Pyridazinone Derivatives
| Compound | R1 | R2 | EC50 (µM) | Reference |
| Hydralazine | - | - | 18.21 | [6] |
| Compound 2e | H | 4-Cl-Ph | 0.1162 | [6] |
| Compound 2h | H | 4-OH-Ph | 0.07154 | [6] |
| Compound 2j | H | 4-NO2-Ph | 0.02916 | [6] |
*Ph: Phenyl
Table 2: Anticancer Activity of Piperazinyl-Pyridazinone Derivatives against AGS Cells
| Compound | R (on Phenyl of Piperazine) | IC50 (µM) at 72h | Reference |
| Doxorubicin | - | 0.1 | [2] |
| Compound 8 | 4-Cl | >50 | [2] |
| Compound 12 | 4-F | 50 | [2] |
| Compound 17 | 4-Cl | 25 | [2] |
| Compound 18 | 4-F | 25 | [2] |
| Compound 22 | 4-F | 25 | [2] |
Table 3: MAO-B Inhibitory Activity of Piperazinyl-Pyridazinone Derivatives
| Compound | Substitution on Phenyl at Position 6 | IC50 (µM) | Reference |
| T1 | H | >10 | [5] |
| T3 | 4-Cl | 0.039 | [5] |
| T5 | 4-F | 0.198 | [5] |
| T6 | 3-Br | 0.013 | [5] |
| T7 | 4-Br | 0.231 | [5] |
Key Experimental Protocols
In Vitro Vasorelaxation Assay
This assay is used to determine the vasodilator effect of the compounds on isolated arterial rings.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a forceps.
-
Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a mixture of 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Protocol: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (80 mM). Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath to obtain a concentration-response curve.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., AGS gastric adenocarcinoma cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
The vasodilator effect of many this compound derivatives is mediated through the nitric oxide (NO) signaling pathway in vascular smooth muscle cells. The following diagram illustrates this pathway.
Caption: Nitric Oxide Signaling Pathway in Vasorelaxation.
The following diagram outlines a typical experimental workflow for evaluating the vasorelaxant activity of test compounds.
Caption: Experimental Workflow for In Vitro Vasorelaxation Assay.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives [ouci.dntb.gov.ua]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-piperazin-1-yl-1H-pyridazin-6-one and Alternative Vasodilators
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Biological Assay Results for Pyridazinone-Based Compounds and Other Vasodilators.
This guide provides a comparative overview of the biological activity of selected pyridazinone derivatives and other established vasodilators. While specific quantitative biological assay data for "3-piperazin-1-yl-1H-pyridazin-6-one" is not publicly available in the reviewed literature and patents, this document serves as a cross-validation resource by presenting data on structurally related compounds and alternative molecules with similar therapeutic indications. The information herein is intended to guide researchers in the selection and evaluation of compounds for further investigation in the context of cardiovascular and related diseases.
Comparison of In Vitro Potency of Vasodilatory Compounds
The following table summarizes the in vitro biological activity of several pyridazinone derivatives and other known phosphodiesterase (PDE) inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data presented here is primarily focused on the inhibition of PDE3 and PDE5, key enzymes in the regulation of vascular tone.
| Compound | Target(s) | IC50 Value | Notes |
| This compound | Presumed PDE | Data not publicly available | Mentioned in patent literature (e.g., US9284300B2), suggesting its synthesis and potential biological activity. However, specific quantitative data such as IC50 values were not found in the accessible public domain. Further investigation of patent examples may be required. |
| Milrinone | PDE3 | ~0.5 µM | A well-established PDE3 inhibitor used in the treatment of heart failure. |
| Cilostazol | PDE3 | ~0.2 µM | A PDE3 inhibitor with antiplatelet and vasodilatory properties, used to treat intermittent claudication. |
| Sildenafil | PDE5 | ~3.5 nM | A potent and selective PDE5 inhibitor, widely known for the treatment of erectile dysfunction and pulmonary hypertension. |
| Pyridazinone Derivative (Compound 26 from a study) | Vasorelaxant action | IC50 = 0.08 µmol/l | Showed considerable vasorelaxant action compared to the reference standard hydralazine (IC50 = 0.316 µmol/l) in one study.[1] |
| Pyrazolo-pyrimidinoppyridazinone Derivative (Compound 27 from a study) | PDE5 | IC50 = 34 nM | Demonstrated potent and selective inhibition of PDE5.[1] |
| 2-phenyl-3,6-pyridazinedione Derivative (Compound 28 from a study) | PDE5 | IC50 = 22 nM | Exhibited potent inhibition of the PDE5 enzyme.[1] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the cross-validation of biological assay results. Below is a representative methodology for a Phosphodiesterase (PDE) Inhibition Assay, a common method for evaluating the activity of compounds like "this compound".
Phosphodiesterase (PDE) Inhibition Assay (In Vitro)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific phosphodiesterase isozyme (e.g., PDE3A, PDE5A).
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE5A)
-
Cyclic nucleotide substrate: cGMP for PDE5 or cAMP for PDE3 (radiolabeled or fluorescently labeled)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sildenafil for PDE5, Milrinone for PDE3)
-
Scintillation cocktail (for radioactive assays) or a fluorescence plate reader
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should be sufficient to generate a dose-response curve.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Assay Buffer
-
Test compound or vehicle (for control wells)
-
Recombinant PDE enzyme
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the cyclic nucleotide substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).
-
Detection:
-
Radiometric Assay: The amount of hydrolyzed radiolabeled nucleotide is determined using scintillation counting.
-
Fluorescence Polarization Assay: The change in fluorescence polarization of a fluorescently labeled nucleotide is measured.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro phosphodiesterase inhibition assay.
Signaling Pathway
The diagram below depicts the signaling pathway of vasodilation mediated by the inhibition of phosphodiesterase (PDE).
References
A Comparative Analysis of Pimobendan and Standard-of-Care Drugs in Congestive Heart Failure
In the landscape of congestive heart failure (CHF) treatment, the pyridazinone derivative Pimobendan has emerged as a significant therapeutic agent, particularly in veterinary medicine. This guide provides a detailed comparison of the efficacy of Pimobendan against standard-of-care drugs, namely the angiotensin-converting enzyme (ACE) inhibitor Enalapril and the loop diuretic Furosemide. This analysis is supported by data from pivotal clinical trials and is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic effects of Pimobendan, Enalapril, and Furosemide stem from their distinct mechanisms of action, which target different aspects of the pathophysiology of congestive heart failure.
Pimobendan is classified as an inodilator, possessing both positive inotropic and vasodilatory effects.[1][2] Its primary mechanism involves calcium sensitization of the cardiac contractile apparatus and inhibition of phosphodiesterase III (PDE3).[1][3] By increasing the sensitivity of cardiac troponin C to calcium, Pimobendan enhances myocardial contractility without a corresponding increase in myocardial oxygen consumption.[1] Its inhibition of PDE3 in vascular smooth muscle leads to vasodilation, reducing both preload and afterload on the heart.[1]
Enalapril is a prodrug that is converted in the body to its active form, enalaprilat.[4][5] Enalaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][6] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[5][6] This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, which in turn reduces sodium and water retention.[4][5]
Furosemide is a loop diuretic that exerts its effect in the thick ascending limb of the Loop of Henle in the kidneys.[7][8] It inhibits the sodium-potassium-chloride cotransporter (NKCC2), leading to a significant increase in the excretion of sodium, chloride, and water.[7][9] This potent diuretic effect reduces fluid volume in the body, thereby alleviating symptoms of congestion such as edema and pulmonary effusion.[7][10]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by Pimobendan, Enalapril, and Furosemide.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data from key clinical trials comparing Pimobendan with placebo or standard-of-care drugs.
Table 1: Pimobendan vs. Placebo/Control in Canine Congestive Heart Failure
| Clinical Trial | Patient Population | Treatment Groups | Primary Endpoint | Results | Reference |
| EPIC Study | 360 dogs with preclinical myxomatous mitral valve disease and cardiomegaly | Pimobendan vs. Placebo | Onset of congestive heart failure or cardiac-related death | Median time to primary endpoint was 1228 days for Pimobendan vs. 766 days for Placebo (P=0.0038). | [2][11] |
| PROTECT Study | 76 Doberman Pinschers with preclinical dilated cardiomyopathy | Pimobendan vs. Placebo | Onset of congestive heart failure or sudden death | Median time to primary endpoint was 718 days for Pimobendan vs. 441 days for Placebo (P=0.0088). | [1][12] |
| Retrospective Study | Dogs with CHF due to myxomatous mitral valve disease | Standard-dose Pimobendan, Low-dose Pimobendan, Conventional therapy | Median survival time | 334 days (Standard-dose Pimobendan), 277 days (Low-dose Pimobendan), 136 days (Conventional) (P<0.001). | [9] |
Table 2: Pimobendan vs. Enalapril in Canine Congestive Heart Failure
| Clinical Trial | Patient Population | Treatment Groups | Primary Endpoint | Results | Reference |
| Pimobendan-Enalapril Study | 242 patients with mild to moderate heart failure | Pimobendan (avg. 10.3 mg/day) vs. Enalapril (avg. 10.7 mg/day) for 6 months | Exercise capacity | Both groups showed significant initial improvement, but it was not sustained at 6 months. No significant difference between groups. | [7] |
| Ripken et al., 2002 | 40 dogs with mitral valve endocardiosis | Pimobendan (0.5 mg/kg/day) vs. Enalapril (0.5 mg/kg/day) for 28 days | Clinical improvement, radiographic and electrocardiographic changes | Both groups showed similar clinical improvements. Pimobendan group showed significantly better evaluation of pulmonary fields on x-ray. | [13] |
Table 3: Enalapril vs. Placebo in Human Congestive Heart Failure
| Clinical Trial | Patient Population | Treatment Groups | Primary Endpoint | Results | Reference |
| CONSENSUS Trial | 253 patients with severe CHF (NYHA Class IV) | Enalapril vs. Placebo | 6-month all-cause mortality | 26% mortality in the Enalapril group vs. 44% in the Placebo group (40% risk reduction, P=0.002). | [14][15] |
| Sharpe et al., 1984 | 36 patients with NYHA Class II-III heart failure | Enalapril (5 mg twice daily) vs. Placebo for 3 months | Exercise duration, hemodynamic parameters | Significant improvement in exercise duration (9.3 vs 17.6 min, P<0.001) and hemodynamic measures in the Enalapril group. | [4] |
Table 4: Furosemide in Congestive Heart Failure
| Clinical Trial | Patient Population | Treatment Groups | Primary Endpoint | Results | Reference |
| AT-HOME HF Pilot Study | Patients with heart failure exacerbation | Furosemide injection vs. Enhanced oral diuretics | Hierarchical composite of CV death, HF hospitalization, urgent care visits, and NT-proBNP change | Furosemide injection augmented decongestion and was associated with greater reduction in body weight and improved dyspnea scores. | [10] |
| TRANSFORM-HF | 2859 patients hospitalized with heart failure | Torsemide vs. Furosemide | All-cause mortality | No significant difference in all-cause mortality between the two loop diuretics. | [5] |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for the interpretation of their findings.
EPIC Study Protocol
The "Evaluation of Pimobendan In dogs with Cardiomegaly" (EPIC) trial was a multicenter, randomized, placebo-controlled, double-blind study.[2][16]
-
Inclusion Criteria: Dogs over 6 years of age, weighing between 4 and 15 kg, with a systolic heart murmur of moderate to high intensity characteristic of mitral regurgitation, and evidence of cardiac enlargement based on radiographic (Vertebral Heart Size ≥ 10.5) and echocardiographic criteria (Left Atrial-to-Aortic root ratio ≥ 1.6 and normalized Left Ventricular Internal Dimension in diastole ≥ 1.7).[2]
-
Treatment: Dogs were randomized to receive either Pimobendan at a target dose of 0.4-0.6 mg/kg/day, divided into two doses, or an identical placebo.[16][17]
-
Monitoring: Re-examinations were scheduled at day 35, and then every 4 months, including a physical examination, echocardiography, thoracic radiography, and routine bloodwork.[16]
-
Primary Endpoint: The primary endpoint was a composite of the onset of congestive heart failure or cardiac-related death.[16][18]
CONSENSUS Trial Protocol
The "Cooperative North Scandinavian Enalapril Survival Study" (CONSENSUS) was a randomized, double-blind, placebo-controlled trial.[14][15]
-
Inclusion Criteria: Patients with severe congestive heart failure (New York Heart Association [NYHA] Class IV) who were on conventional therapy with digitalis and diuretics.[15]
-
Exclusion Criteria: Included recent myocardial infarction, unstable angina, and significant renal insufficiency.[14]
-
Treatment: Patients were randomized to receive either Enalapril (starting at 5 mg twice daily and titrated up to 20 mg twice daily) or placebo.[14]
-
Primary Endpoint: The primary endpoint was all-cause mortality at 6 months.[15]
Conclusion
The available evidence from clinical trials demonstrates that the pyridazinone derivative Pimobendan is an effective therapy for congestive heart failure, particularly in canine patients, where it has been shown to prolong the time to the onset of clinical signs and improve survival. When compared to the ACE inhibitor Enalapril, both drugs show benefits in improving clinical signs, though head-to-head trials have not consistently shown superiority of one over the other in all endpoints. Furosemide remains a cornerstone for managing fluid overload and congestion, a critical component of CHF therapy that is not directly addressed by the inotropic and vasodilatory actions of Pimobendan or the neurohormonal modulation of Enalapril. The choice of therapy will ultimately depend on the specific clinical presentation and underlying pathophysiology of the individual patient. Further research, particularly large-scale, head-to-head comparative trials in diverse patient populations, is warranted to further delineate the optimal therapeutic strategies for congestive heart failure.
References
- 1. researchgate.net [researchgate.net]
- 2. cardiaceducationgroup.org [cardiaceducationgroup.org]
- 3. Pimobendan Updates: When and Why - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. Diuretic Treatment in Patients with Heart Failure: Current Evidence and Future Directions – Part I: Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and hemodynamic experience with enalapril in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term efficacy and safety of pimobendan in moderate heart failure. A double-blind parallel 6-month comparison with enalapril. The Pimobendan-Enalapril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and long-term response to enalapril in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. EPIC Study: Official Site [epictrial.com]
- 12. Efficacy of pimobendan in the prevention of congestive heart failure or sudden death in Doberman Pinschers with preclinical dilated cardiomyopathy (the PROTECT Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Clinical Trial about the Efficacy of Pimobendan in Comparison to Enalapril in Dogs with Mitral Valve Endocardiosis. Part 1: Clinical, Laboratory, Radiologic and Electrocardiographic Results - WSAVA2002 - VIN [vin.com]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. The Effects of Enalapril on Mortality in Severe Congestive Heart failure - American College of Cardiology [acc.org]
- 16. Longitudinal Analysis of Quality of Life, Clinical, Radiographic, Echocardiographic, and Laboratory Variables in Dogs with Preclinical Myxomatous Mitral Valve Disease Receiving Pimobendan or Placebo: The EPIC Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitral Valve Disease Staging (EPIC Trial) | HeartVets [heartvets.co.uk]
- 18. State-of-the-Art Lecture Management of Preclinical Heart Disease in Dogs – The EPIC Trial - WSAVA 2018 Congress - VIN [vin.com]
A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3-piperazin-1-yl-1H-pyridazin-6-one, a heterocyclic compound of interest in medicinal chemistry. The comparison focuses on key metrics such as reaction yields, conditions, and precursor accessibility, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a pyridazinone derivative incorporating a piperazine moiety. The pyridazinone scaffold is a common feature in a variety of biologically active compounds. The synthesis of this target molecule can be approached through several pathways. This guide will compare two common strategies:
-
Route 1: A two-step synthesis commencing with the commercially available 3,6-dichloropyridazine.
-
Route 2: A three-step synthesis starting from the readily accessible maleic anhydride.
The selection of a particular route in a research or drug development setting often depends on factors such as the availability and cost of starting materials, scalability, and overall efficiency. This guide aims to provide the necessary data to inform such decisions.
Comparative Analysis of Synthetic Routes
The two synthetic routes are broken down into their constituent steps, with relevant data presented for comparison.
Route 1: Synthesis from 3,6-Dichloropyridazine
This route involves an initial nucleophilic substitution of one chlorine atom on 3,6-dichloropyridazine with piperazine, followed by a hydrolysis step to convert the remaining chlorine atom to a carbonyl group.
Experimental Data Summary
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1a | 3,6-Dichloropyridazine to 3-Chloro-6-(piperazin-1-yl)pyridazine | Piperazine, Ethanol | Reflux | 4 | ~80-90 (estimated) |
| 1b | 3-Chloro-6-(piperazin-1-yl)pyridazine to this compound | Glacial Acetic Acid, Water | Reflux | 12-24 | ~70-80 (estimated) |
Logical Workflow for Route 1
Caption: Synthetic pathway of Route 1.
Route 2: Synthesis from Maleic Anhydride
This route begins with the formation of a pyridazinedione ring from maleic anhydride and hydrazine, followed by chlorination and subsequent nucleophilic substitution with piperazine.
Experimental Data Summary
| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 2a | Maleic Anhydride to 1,2-Dihydropyridazine-3,6-dione | Hydrazine Hydrate, Ethanol | Reflux | 2 | >90 |
| 2b | 1,2-Dihydropyridazine-3,6-dione to 3-Chloro-1H-pyridazin-6-one | Phosphorus Oxychloride (POCl3) | Reflux | 3 | ~70-80 |
| 2c | 3-Chloro-1H-pyridazin-6-one to this compound | Piperazine, Ethanol | Reflux | 6-12 | ~80-90 (estimated) |
Logical Workflow for Route 2
Caption: Synthetic pathway of Route 2.
Detailed Experimental Protocols
Route 1: From 3,6-Dichloropyridazine
Step 1a: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
-
Procedure: To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, piperazine (2.0-2.5 eq) is added. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.
Step 1b: Synthesis of this compound
-
Procedure: 3-Chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) is dissolved in a mixture of glacial acetic acid and water. The solution is heated to reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the solvent is evaporated. The resulting solid is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated to afford the final product. Further purification can be performed by recrystallization.
Route 2: From Maleic Anhydride
Step 2a: Synthesis of 1,2-Dihydropyridazine-3,6-dione (Maleic Hydrazide)
-
Procedure: Maleic anhydride (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.0 eq) is added dropwise to the stirred solution. The mixture is then heated to reflux for 2 hours. Upon cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to give 1,2-dihydropyridazine-3,6-dione.
Step 2b: Synthesis of 3-Chloro-1H-pyridazin-6-one
-
Procedure: 1,2-Dihydropyridazine-3,6-dione (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl3) at room temperature. The mixture is then heated to reflux for 3 hours. After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is cautiously poured onto crushed ice and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 3-chloro-1H-pyridazin-6-one.
Step 2c: Synthesis of this compound
-
Procedure: A mixture of 3-chloro-1H-pyridazin-6-one (1.0 eq) and piperazine (2.0-2.5 eq) in ethanol is heated to reflux for 6-12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is treated with water and the product is extracted with an appropriate organic solvent. The organic extracts are combined, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Discussion and Route Comparison
Route 1 offers a more direct pathway to the target molecule with fewer synthetic steps. The starting material, 3,6-dichloropyridazine, is commercially available, though it may be more expensive than maleic anhydride. The yields for the nucleophilic substitution are generally high. The hydrolysis step is a standard procedure, although it may require prolonged heating.
Route 2 begins with inexpensive and readily available starting materials. The formation of the pyridazinedione ring is typically a high-yielding reaction. The chlorination with phosphorus oxychloride is also an efficient transformation. The final nucleophilic substitution step is expected to proceed with good yield. However, this route involves an additional synthetic step compared to Route 1.
Overall Comparison
| Feature | Route 1 (from 3,6-Dichloropyridazine) | Route 2 (from Maleic Anhydride) |
| Number of Steps | 2 | 3 |
| Starting Material Cost | Higher | Lower |
| Overall Yield (estimated) | 55-70% | 50-70% |
| Scalability | Good | Good |
| Reagent Hazards | Piperazine (corrosive), Glacial Acetic Acid (corrosive) | Hydrazine Hydrate (toxic, corrosive), POCl3 (toxic, corrosive) |
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will likely be dictated by the specific needs of the research or development project. Route 1 is more concise, while Route 2 utilizes more economical starting materials. For large-scale synthesis, a cost analysis of starting materials and reagents would be a critical factor. For laboratory-scale synthesis where expediency is a priority, Route 1 may be preferred. Researchers should also consider the handling and disposal of the hazardous reagents involved in each route. The provided experimental protocols can serve as a foundation for the optimization of reaction conditions to achieve higher yields and purity of the final product.
Navigating the Toxicological Landscape of Pyridazinone-Piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often leads to the synthesis of hybrid molecules combining the structural features of well-established pharmacophores. One such class of compounds, pyridazinone-piperazine derivatives, holds significant promise across various therapeutic areas, including oncology and cardiovascular diseases. However, a thorough understanding of their toxicological profile is paramount for their advancement in drug development. This guide provides a comparative analysis of the toxicity of compounds structurally related to "3-piperazin-1-yl-1H-pyridazin-6-one," a representative member of this class. Due to the limited publicly available toxicity data for this specific molecule, this guide focuses on the toxicological properties of its core components—the pyridazinone and piperazine scaffolds—and their derivatives, supported by experimental data from peer-reviewed studies.
Executive Summary of Toxicological Data
The toxicological assessment of pyridazinone-piperazine compounds necessitates an evaluation of both the pyridazinone core and the piperazine moiety. Piperazine itself exhibits low to moderate acute toxicity. In contrast, the toxicity of pyridazinone derivatives is highly dependent on their substitution patterns, with some demonstrating significant cytotoxicity against cancer cell lines, a desirable trait for oncology applications, while others show a more favorable safety profile.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for piperazine and various pyridazinone derivatives, offering a comparative perspective.
Table 1: Acute Toxicity of Piperazine
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Piperazine Anhydrous | Rat | Oral | 1,900 mg/kg | [1] |
| Piperazine Anhydrous | Mouse | Oral | 600 mg/kg | [2][3] |
| Piperazine Anhydrous | Mouse | Inhalation | 5,400 mg/m³ (2h) | [1] |
| Piperazine Anhydrous | Rabbit | Dermal | 1590 mg/kg | [4] |
| Piperazine Citrate | Rat | Oral | 11,200 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity of Substituted Pyridazinone Derivatives
| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivative (T3) | L929 (fibroblast) | Not Specified | 27.05 | [6] |
| 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivative (T6) | L929 (fibroblast) | Not Specified | 120.6 | [6] |
| Pyridazino[4,5-b]phenazine-5,12-dione (7f) | A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 | SRB | ~0.01-0.02 (approx. 10x more potent than doxorubicin) | [7] |
| Pyridazino[4,5-b]phenazine-5,12-dione (7h) | A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 | SRB | ~0.01-0.02 (approx. 10x more potent than doxorubicin) | [7] |
| N-phenyl pyridazinone derivative (36) | B-Raf expressing cell line | Not Specified | 0.02479 | [8] |
Key Toxicological Mechanisms and Signaling Pathways
The toxicity of piperazine and pyridazinone derivatives can be mediated through various mechanisms, including the induction of apoptosis and cellular stress. The diagram below illustrates a generalized workflow for assessing cytotoxicity and the induction of apoptosis, a common mechanism of cell death induced by cytotoxic compounds.
Genotoxicity is another critical aspect of the toxicological profile. The Ames test for mutagenicity and the in vivo micronucleus test for clastogenicity are standard assays to evaluate the potential of a compound to induce genetic damage. The following diagram outlines the logical relationship in a standard genotoxicity testing battery.
Detailed Experimental Protocols
For the accurate and reproducible assessment of toxicity, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo toxicity assays.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24 to 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12][13][14]
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15][16]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.[15]
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a catalyst) to each well with the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (commonly 490 nm), with a reference wavelength of 680 nm.[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]
-
Cell Preparation: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[17][20]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Add more binding buffer to each sample and analyze immediately by flow cytometry.[21] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[18]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[22][23][24]
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight.[22]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver).[23]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[22]
-
Plating: Pour the mixture onto minimal glucose agar plates lacking histidine.[23]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[25]
-
Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[25]
In Vivo Mammalian Erythrocyte Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.[26][27][28]
-
Animal Dosing: Treat rodents (typically mice or rats) with the test compound, usually via the intended clinical route of administration, at three dose levels. A positive and a negative control group are also included.[28]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[27]
-
Slide Preparation: Prepare smears of the bone marrow or peripheral blood and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[27]
-
Microscopic Analysis: Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[27]
-
Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control indicates genotoxicity.[28]
Conclusion
The toxicological profile of "this compound" and its analogs is a critical consideration for their development as therapeutic agents. While direct data for the specific compound is lacking, a comparative analysis of the toxicity of the parent pyridazinone and piperazine scaffolds, along with their derivatives, provides valuable insights. The pyridazinone moiety's toxicity is highly tunable through chemical modification, offering the potential to design compounds with selective cytotoxicity for applications such as anticancer therapy. The piperazine component generally imparts low to moderate toxicity. A comprehensive toxicological evaluation, employing the standardized assays detailed in this guide, is essential to characterize the safety profile of any new chemical entity within this class and to guide its progression through the drug development pipeline.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchhub.com [researchhub.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
- 20. scispace.com [scispace.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 26. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nucro-technics.com [nucro-technics.com]
- 28. criver.com [criver.com]
Benchmarking "3-piperazin-1-yl-1H-pyridazin-6-one": A Comparative Analysis in Functional Assays
Introduction
"3-piperazin-1-yl-1H-pyridazin-6-one" belongs to the versatile class of pyridazinone derivatives, a scaffold known for its wide-ranging pharmacological activities. Compounds incorporating the pyridazin-3(2H)-one core have demonstrated potential in various therapeutic areas, including cardiovascular diseases, oncology, and inflammation.[1][2] The biological effects of these derivatives are highly dependent on the substitutions at different positions of the pyridazinone ring, which influence their target specificity and potency. This guide provides a comparative performance benchmark of "this compound" in relevant functional assays, offering insights for researchers and drug development professionals.
Diverse Biological Landscape of Pyridazinone Derivatives
The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, capable of interacting with a multitude of biological targets such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[1] Notably, different derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), tyrosine kinases, and poly(ADP-ribose) polymerase-1 (PARP-1), leading to effects like vasodilation and cytotoxicity.[1] The diverse functionalities arise from the specific chemical moieties attached to the core ring structure.
Focus on a Key Therapeutic Area: Vasodilation
Given that numerous pyridazinone derivatives exhibit cardiovascular effects, with some acting as direct vasodilators or inhibitors of phosphodiesterase, this guide will focus on benchmarking the vasodilatory potential of "this compound".[1][3] Vasodilators are crucial in the management of hypertension and other cardiovascular disorders.
Comparative Performance in Vasorelaxant Assays
To provide a clear performance benchmark, we compare the efficacy of "this compound" with established vasodilators and other relevant pyridazinone derivatives in a standardized ex vivo vasorelaxant assay using rat thoracic aortic rings.
| Compound | Target/Mechanism of Action (if known) | EC50 (µM) in Rat Aortic Rings Assay | Reference Compound |
| This compound | Hypothesized: Vasodilator | Data Not Available | Hydralazine |
| Hydralazine | Direct-acting vasodilator | 18.210 | - |
| Acid derivative (16) | Vasodilator | 0.339 | Hydralazine |
| Ester analog (17) | Vasodilator | 1.225 | Hydralazine |
| 4-methoxyphenyl hydrazide deriv. (18) | Vasodilator | 1.204 | Hydralazine |
EC50 represents the concentration of a drug that gives half-maximal response.
Note: While specific experimental data for "this compound" is not publicly available, the table above includes data for structurally related pyridazinone derivatives to provide a contextual performance landscape.[1]
Experimental Protocols
A detailed methodology for a typical ex vivo vasorelaxant assay is provided below to facilitate the replication and direct comparison of results.
Ex Vivo Vasorelaxant Activity Assay in Rat Thoracic Aortic Rings
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension. The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the buffer being changed every 15 minutes.
-
Contraction Induction: After equilibration, the rings are contracted with phenylephrine (1 µM).
-
Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has stabilized, cumulative concentrations of the test compound (e.g., "this compound") or a reference vasodilator (e.g., Hydralazine) are added to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Safety Summary
Based on data from related compounds, 3-piperazin-1-yl-1H-pyridazin-6-one should be treated as a hazardous substance. Primary hazards are expected to include skin irritation, serious eye damage, and potential harm if swallowed.[1][2][3] The piperazine moiety, in particular, is associated with causing severe skin burns, eye damage, and potential allergic reactions.[4][5][6] Therefore, strict adherence to safety precautions is paramount.
| Parameter | Information |
| Chemical Name | This compound |
| Primary Hazards | Expected to cause skin irritation and serious eye damage. May be harmful if swallowed.[1][2][3] |
| Personal Protective Equipment (PPE) | Safety goggles/glasses, chemical-resistant gloves, lab coat, and appropriate respiratory protection.[1][4] |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[4][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] |
| Spill Procedure | Absorb spills with inert material (e.g., sand, vermiculite) and collect for disposal.[4][7] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8][9] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Risk Assessment and Preparation:
-
Review all available safety information for piperazine and pyridazinone-containing compounds.
-
Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the chemical name.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
If there is a risk of generating dust or aerosols, use a certified respirator.
-
-
Waste Collection:
-
Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container.
-
Avoid mixing with incompatible wastes.
-
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.[4]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into the hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.fr [fishersci.fr]
- 8. carlroth.com [carlroth.com]
- 9. osha.gov [osha.gov]
Essential Safety and Operational Protocols for 3-piperazin-1-yl-1H-pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-piperazin-1-yl-1H-pyridazin-6-one. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of structurally similar pyridazinone and piperazine compounds.
Hazard Summary and Personal Protective Equipment
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
-
Harmful if Swallowed: May be harmful if ingested.[3]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves. | Provides chemical resistance against related pyridine and piperazine derivatives.[4] |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles if there is a significant risk of splashing. | Protects against splashes and fumes that can cause serious eye irritation.[3] |
| Skin and Body Protection | Chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing. | Protects against skin contact.[3][4] |
| Respiratory Protection | Use in a certified fume hood or a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator is necessary. | Fumes may cause respiratory irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]
- Ensure that an eyewash station and safety shower are readily accessible.[5]
- Before handling, inspect all PPE for integrity.
2. Handling the Compound:
- Avoid direct contact with the skin, eyes, and clothing.
- Do not breathe dust or fumes.[1][3]
- Wash hands thoroughly after handling, even if gloves were worn.[1]
- Do not eat, drink, or smoke in the handling area.[1][3]
3. Spill Management:
- Evacuation: Evacuate non-essential personnel from the spill area.
- Ventilation: Ensure adequate ventilation.
- Containment and Cleanup: For small spills, use an inert absorbent material (e.g., sand, earth) to contain the spill. Collect the material into a sealed, properly labeled container for disposal.[4] Do not allow the spillage to enter drains or water courses.
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Contaminated Materials | Place in a clearly labeled, sealed container. |
| Unused Compound | Dispose of through a licensed hazardous waste disposal contractor. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of as hazardous waste. |
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
